molecular formula C5H8ClNO4 B1630467 Chloroacetyl-DL-serine CAS No. 80174-65-8

Chloroacetyl-DL-serine

Cat. No.: B1630467
CAS No.: 80174-65-8
M. Wt: 181.57 g/mol
InChI Key: SGCJRDDJGFXEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroacetyl-DL-serine is a useful research compound. Its molecular formula is C5H8ClNO4 and its molecular weight is 181.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJRDDJGFXEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80174-65-8, 67206-28-4
Record name NSC163127
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloroacetyl-DL-serine
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Foundational & Exploratory

Technical Whitepaper: N-Chloroacetyl-DL-serine in Biocatalytic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Chloroacetyl-DL-serine (N-CAP-Ser) serves as a critical intermediate in the industrial and laboratory-scale production of optically pure serine enantiomers. While L-serine is a fundamental proteinogenic amino acid, D-serine has emerged as a high-value target in neurology due to its role as a co-agonist at the NMDA receptor. This guide details the chemical synthesis of N-CAP-Ser, its application as a substrate for Aminoacylase I (ACY-1) in kinetic resolution, and the downstream processing required to isolate high-purity enantiomers.

Chemical Foundation & Mechanistic Insight

The "Chloroacetyl Advantage"

In biocatalytic resolutions, the choice of the N-acyl protecting group dictates the reaction velocity (


) and enantiomeric ratio (

). While N-acetyl derivatives are common, N-chloroacetyl derivatives are often superior substrates for acylases.
  • Electronic Activation: The chlorine atom is highly electronegative (

    
    ), exerting a strong inductive effect (-I) on the adjacent carbonyl carbon. This withdraws electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the active site serine or zinc-bound water of the aminoacylase enzyme.
    
  • Leaving Group Ability: Upon hydrolysis, the leaving group is chloroacetate (

    
    ) rather than acetate (
    
    
    
    ). The lower
    
    
    correlates with a better leaving group, facilitating the deacylation step of the enzymatic mechanism.
Physicochemical Properties
PropertySpecification
IUPAC Name 2-(2-chloroacetamido)-3-hydroxypropanoic acid
Molecular Formula C

H

ClNO

Molecular Weight 181.57 g/mol
Solubility Soluble in water, ethanol; sparingly soluble in ether.
Stability Stable at neutral pH; hydrolyzes in strong acid/base or elevated temperatures.

Synthesis Protocol: Modified Schotten-Baumann Acylation

The synthesis of N-chloroacetyl-DL-serine from DL-serine and chloroacetyl chloride requires strict pH control to prevent the hydrolysis of the acid chloride reagent before it can acylate the amine.

Reagents
  • Substrate: DL-Serine (99% purity)

  • Acylating Agent: Chloroacetyl chloride (Caution: Lachrymator, corrosive)

  • Base: 2M and 5M Sodium Hydroxide (NaOH)

  • Solvent: Deionized water, Acetone (optional co-solvent)

  • Acid: Concentrated Hydrochloric acid (HCl) for precipitation

Step-by-Step Methodology
  • Solubilization: Dissolve 0.5 mol of DL-serine in 250 mL of 2M NaOH. Chill the solution to 0–5°C in an ice bath. Low temperature is critical to minimize side reactions.

  • Acylation: Add 0.6 mol of chloroacetyl chloride dropwise over 60 minutes.

    • Simultaneous Addition: Concurrently add 5M NaOH dropwise to maintain the pH between 10.0 and 11.0 .

    • Monitoring: If pH drops below 9, the amine group of serine becomes protonated (

      
      ) and non-nucleophilic, halting the reaction. If pH exceeds 12, rapid hydrolysis of chloroacetyl chloride occurs.
      
  • Reaction Completion: Stir for an additional 2 hours at room temperature.

  • Acidification & Isolation:

    • Cool the mixture back to 0°C.

    • Acidify slowly with concentrated HCl to pH ~1.5.

    • N-chloroacetyl-DL-serine will precipitate or can be extracted with ethyl acetate if the yield is low.

  • Purification: Recrystallize from water or ethanol/ether to remove unreacted serine and chloroacetic acid byproducts.

Biocatalytic Resolution Protocol

This protocol utilizes Aminoacylase I (EC 3.5.1.14) , typically derived from Hog Kidney or Aspergillus sp., to selectively hydrolyze the L-isomer.

Experimental Workflow Diagram

KineticResolution Substrate N-Chloroacetyl-DL-Serine (Racemic Mixture) Reaction Hydrolysis Reaction pH 7.5, 37°C Substrate->Reaction Dissolved in Phosphate Buffer Enzyme Aminoacylase I (Co-factor: Co2+ or Zn2+) Enzyme->Reaction Catalysis L_Product L-Serine (Free Amino Acid) Reaction->L_Product Hydrolyzed D_Product N-Chloroacetyl-D-Serine (Unreacted) Reaction->D_Product Resistant Byproduct Chloroacetic Acid Reaction->Byproduct Cleaved Group

Figure 1: Enzymatic kinetic resolution workflow. The enzyme selectively targets the L-enantiomer, leaving the D-enantiomer protected.

Detailed Procedure
  • Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer, pH 7.5. Add 0.5 mM

    
     as a cofactor to enhance Aminoacylase I stability and activity.
    
  • Substrate Solution: Dissolve N-chloroacetyl-DL-serine (0.1 M final concentration) in the buffer. Adjust pH to 7.5 with dilute NaOH if necessary.

  • Enzyme Addition: Add Aminoacylase I (approx. 10–20 units per mmol of substrate).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Monitoring: Monitor the reaction by TLC (n-butanol:acetic acid:water 3:1:1) or HPLC (see Section 4).[1] The reaction typically reaches 50% conversion (theoretical maximum for resolution) within 4–12 hours.

  • Termination: Heat the reaction mixture to 80°C for 10 minutes to denature the enzyme, or proceed directly to separation if using an immobilized enzyme column.

Analytical Validation (HPLC)

To verify the resolution, use one of the following validated HPLC methods.

ParameterMethod A: Chiral Column (Direct)Method B: Derivatization (Indirect)
Column Astec CHIROBIOTIC™ T (Teicoplanin)C18 Reverse Phase (e.g., Agilent Zorbax)
Mobile Phase MeOH:Water (80:20) + 0.1% TEAAA: Acetate buffer pH 5.5B: Acetonitrile
Derivatization None requiredOPA/NAC (o-phthalaldehyde / N-acetyl-L-cysteine)
Detection UV @ 210 nmFluorescence (Ex: 340nm, Em: 450nm)
Selectivity Separates D-Ser, L-Ser, and N-CAP-SerSeparates diastereomers of D-Ser and L-Ser

Downstream Processing & Purification

Separating the free L-serine from the unreacted N-chloroacetyl-D-serine relies on their solubility and charge differences.

Separation Logic Diagram

DownstreamProcessing Mixture Reaction Mixture (L-Ser, N-CAP-D-Ser, Chloroacetate) Step1 Cation Exchange Chromatography (Dowex 50, H+ form) Mixture->Step1 Eluate Eluate (Water Wash) N-CAP-D-Ser + Chloroacetate Step1->Eluate Flow through Bound Resin Bound L-Serine Step1->Bound Binds Step3 Acid Hydrolysis (HCl) Eluate->Step3 Chemical Hydrolysis of D-isomer Step2 Elution with NH4OH Bound->Step2 FinalL Pure L-Serine (Crystallization) Step2->FinalL FinalD Pure D-Serine Step3->FinalD

Figure 2: Downstream purification strategy utilizing ion-exchange chromatography to separate the zwitterionic free amino acid from the anionic N-protected species.

Protocol
  • Ion Exchange: Pass the filtered reaction mixture through a cation exchange column (e.g., Dowex 50W-X8,

    
     form).
    
    • L-Serine: Being a free amino acid, it will bind to the resin.

    • N-CAP-D-Serine & Chloroacetic Acid: These acidic species will flow through the column with the water wash.

  • L-Serine Recovery: Elute the column with 2M

    
    . Evaporate the eluate to obtain crude L-serine, then recrystallize from ethanol/water.
    
  • D-Serine Recovery: Acidify the flow-through fraction (containing N-CAP-D-Serine) with HCl and reflux for 2–3 hours to chemically hydrolyze the chloroacetyl group. Neutralize and purify via the same ion-exchange method to isolate D-serine.

Safety & Handling Information

  • Chloroacetyl Chloride: Highly toxic, corrosive, and a lachrymator. Handle only in a fume hood with full PPE (gloves, goggles, face shield).

  • N-Chloroacetyl-DL-serine: May act as a skin irritant. As an alkylating agent derivative, it should be handled with caution to avoid potential sensitization.

  • Chloroacetic Acid (Byproduct): Toxic by skin absorption and ingestion. Ensure waste streams are treated according to local hazardous waste regulations.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for Schotten-Baumann procedures and resolution logic).
  • Birnbaum, S. M., Levintow, L., Kingsley, R. B., & Greenstein, J. P. (1952). "Specificity of Amino Acid Acylases." Journal of Biological Chemistry, 194, 455-470. Link

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Sigma-Aldrich. (n.d.). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Note. Link

  • PubChem. (n.d.). "N-Chloroacetyl-DL-serine Compound Summary." Link

Sources

Chloroacetyl-DL-serine CAS number and chemical data.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chloroacetyl-DL-serine: Synthesis, Applications, and Analytical Methodologies

Introduction

This compound is a chemically modified, non-proteinogenic amino acid derivative of significant interest to the scientific community. As a derivative of DL-serine, it possesses a chiral center but is utilized as a racemic mixture, providing a versatile building block for various synthetic applications. The incorporation of a chloroacetyl group onto the amine of the serine backbone introduces a reactive electrophilic site. This functional handle is pivotal, allowing for covalent modification and conjugation, making this compound a valuable intermediate in pharmaceutical synthesis, biochemical research, and peptide chemistry.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key applications, and analytical considerations for researchers and drug development professionals.

Core Chemical and Physical Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key data for this compound has been consolidated from various suppliers and databases.

PropertyValueSource(s)
CAS Number 67206-28-4[1][2][3]
Alternate CAS 80174-65-8[1]
Molecular Formula C₅H₈ClNO₄[1][2]
Molecular Weight 181.53 g/mol (also cited as 181.57 g/mol )[1][2][3]
IUPAC Name N-(chloroacetyl)serine
Alternate Names ClAc-DL-Ser-OH[2]
Appearance White crystalline powder[1]
Melting Point 117-125 °C (with decomposition)[1]
Purity ≥ 97%[1][2]
Storage Conditions Store at 0-8°C[1]
Solubility Soluble in water[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the parent amino acid, DL-serine. This reaction, a variation of the Schotten-Baumann reaction, involves the reaction of the amino group of DL-serine with chloroacetyl chloride in an aqueous alkaline medium. The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amino group, which would render it non-nucleophilic.

Plausible Synthetic Protocol

This protocol is based on established chemical principles for the N-acylation of amino acids.[5][6]

Materials:

  • DL-Serine (CAS: 302-84-1)

  • Chloroacetyl Chloride (CAS: 79-04-9)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Hydrochloric Acid (HCl), dilute solution

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: Dissolve DL-Serine in an aqueous solution of sodium hydroxide or sodium bicarbonate at a cooled temperature (0-5°C) with stirring. The molar equivalent of the base should be at least twice that of the DL-Serine to neutralize the generated HCl and maintain basic conditions.

  • Acylation: Slowly add chloroacetyl chloride dropwise to the stirring solution. It is critical to maintain the low temperature to control the exothermic reaction and minimize side reactions, such as hydrolysis of the chloroacetyl chloride. The reaction is typically vigorous.

  • Reaction Monitoring: Allow the reaction to proceed for 1-3 hours at room temperature after the addition is complete. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Acidification: Once the reaction is complete, the mixture is typically washed with an organic solvent like dichloromethane to remove any unreacted chloroacetyl chloride or non-polar impurities. The aqueous layer is then carefully acidified with dilute HCl to a pH of approximately 2-3. This step protonates the carboxylate group, causing the product, this compound, to precipitate out of the solution as it is less soluble in its acidic form.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[7]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification DL_Serine DL-Serine Acylation N-Acylation (0-5°C to RT) DL_Serine->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Base Aqueous Base (e.g., NaOH) Base->Acylation Acidification Acidification (HCl) Acylation->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Crude Precipitate Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Core Applications in Research and Development

The utility of this compound stems from the reactive chloroacetyl group, making it a key intermediate in several scientific fields.[1]

  • Pharmaceutical Development: This compound is a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The chloroacetyl moiety can act as an alkylating agent, allowing for the formation of new carbon-nitrogen or carbon-sulfur bonds. This is particularly relevant in the development of drugs targeting neurological disorders and in the broader field of medicinal chemistry where chlorine-containing compounds are prevalent.[1][8]

  • Biochemical Research: In the laboratory, this compound is used as a tool for studying enzyme inhibition and protein interactions.[1] The electrophilic nature of the chloroacetyl group allows it to covalently bind to nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible inhibition. This makes it a valuable probe for understanding metabolic pathways and disease mechanisms.[1]

  • Peptide Synthesis: The compound is employed in the synthesis of modified peptides.[1] It can be incorporated into a peptide sequence to introduce a reactive site for subsequent conjugation, such as attaching fluorescent labels, cross-linkers, or other molecules to study peptide function and localization.

Analytical Methodologies

Quantitative and qualitative analysis of this compound requires specific analytical techniques, as the molecule lacks a strong chromophore for direct UV detection in HPLC.

Proposed Analytical Protocol: RP-HPLC with Pre-Column Derivatization

For accurate quantification in biological matrices or for purity assessment, a derivatization step is often necessary to attach a UV-active or fluorescent tag to the molecule.[9][10][11]

Principle: The primary or secondary amine of the amino acid derivative reacts with a derivatizing agent to form a product that can be easily detected. A common agent is o-Phthaldialdehyde (OPA) in the presence of a thiol, which reacts to form a highly fluorescent isoindole derivative.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or a buffered solution).

  • Derivatization: In a vial, mix the sample solution with the OPA/thiol reagent. The reaction is typically rapid and proceeds at room temperature.

  • Chromatographic Separation: Inject the derivatized sample onto a Reverse-Phase HPLC (RP-HPLC) column (e.g., C18). Separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the specific derivative formed.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the unknown sample.

Alternative Method: Gas Chromatography (GC)

Gas chromatography can also be employed, particularly for purity analysis. This would likely require derivatization to increase the volatility of the molecule, for example, by converting the carboxylic acid to its methyl or silyl ester.[9][12]

Analytical Workflow Diagram

G Sample Sample containing This compound Derivatization Pre-Column Derivatization (e.g., with OPA) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Derivatized Sample Separation RP-C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Eluent Analysis Data Analysis & Quantification Detection->Analysis Chromatogram

Caption: Workflow for HPLC analysis with pre-column derivatization.

Safety, Handling, and Storage

While DL-Serine itself is a benign amino acid, the introduction of the chloroacetyl group modifies its reactivity and potential hazards.[13][14] The synthesis precursor, chloroacetyl chloride, is toxic, corrosive, and reacts violently with water.[15]

  • Handling: Handle this compound in a well-ventilated area, preferably a fume hood. Avoid breathing dust.[13][14] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[13]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis and biomedical research. Its bifunctional nature—a chiral amino acid core and a reactive chloroacetyl group—provides a platform for constructing complex molecules, probing biological systems, and developing novel therapeutics. Researchers utilizing this compound should have a firm grasp of its chemical properties, employ appropriate synthetic and analytical methods, and adhere to strict safety protocols to ensure successful and safe experimentation.

References

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • DL-Serine | C3H7NO3 | CID 617. PubChem, National Institutes of Health. [Link]

  • The Role of DL-Serine in Cognitive Health & Pharmaceutical Synthesis. Autech Industry Co.,Limited. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

  • Safety Data Sheet: L-Serine. Carl ROTH. [Link]

  • Syntheses of chloroacetyl chloride derivatives. ResearchGate. [Link]

  • How to quantify L-Serine Methl ester by RP-HPLC? ResearchGate. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • SAFETY DATA SHEET - DL-Serine. Alfa Aesar. [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride. Journal of Applied Pharmaceutical Science. [Link]

  • Serine. NIST WebBook. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Method for preparing D-serine and L-serine with DL-serine as raw material.
  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central, National Institutes of Health. [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

  • Separation and detection of D-/L-serine by conventional HPLC. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes: Protocol for the Use of Chloroacetyl-DL-serine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling and application of Chloroacetyl-DL-serine in mammalian cell culture. This compound is an amino acid derivative with potential utility as a biochemical probe or intermediate in pharmaceutical synthesis.[1] Its key feature is the reactive chloroacetyl group, which classifies it as a potential irreversible inhibitor of specific cellular enzymes.[1][2][3] This guide details the compound's mechanism of action, provides protocols for its preparation and safe handling, and outlines a robust methodology for its application in cell-based assays, including the critical step of determining optimal working concentrations.

Introduction and Scientific Background

This compound is a synthetic derivative of the amino acid serine. The addition of a chloroacetyl group to the amino group of DL-serine transforms it from a simple metabolite into a reactive chemical probe. While the parent molecule, serine, plays crucial roles in protein synthesis, cell proliferation, and neurotransmission[4], the chloroacetylated form is expected to act as an alkylating agent.

This reactivity makes this compound a tool for investigating cellular pathways by irreversibly modifying proteins. Such compounds are invaluable in drug discovery and mechanistic studies to permanently block the function of a target protein, allowing researchers to study the downstream consequences.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 67206-28-4[1][6]
Molecular Formula C₅H₈ClNO₄[1][6]
Molecular Weight 181.57 g/mol [6]
Appearance White crystalline powder[1]
Melting Point 117-125 °C (decomposes)[1]
Storage 0-8 °C, desiccate[1][6]

Principle of Action: Irreversible Covalent Inhibition

The primary mechanism of action for this compound in a biological context is predicted to be irreversible enzyme inhibition through covalent modification. The chloroacetyl group is an electrophilic moiety, making it susceptible to attack by nucleophilic functional groups present in amino acid side chains within proteins.

Haloacetyl derivatives are well-characterized as sulfhydryl-reactive agents, meaning they readily form stable, covalent bonds with the thiol group (-SH) of cysteine residues.[7] They can also react with other nucleophiles like the hydroxyl group of serine or the imidazole group of histidine, though typically with lower reactivity. This covalent modification permanently alters the protein's structure and, if it occurs within an enzyme's active site, leads to irreversible inactivation.

G cluster_0 Before Reaction cluster_1 After Reaction Enzyme Target Enzyme (with Cys-SH) Inactive_Enzyme Inactive Enzyme (Covalently Modified) Enzyme->Inactive_Enzyme Forms Stable Thioether Bond Inhibitor Chloroacetyl- DL-serine Inhibitor->Enzyme Nucleophilic Attack (Cys-SH attacks Chloroacetyl group) G A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B D 4. Treat Cells with Dilutions (Include Vehicle Control) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate for 24-72 hours D->E F 6. Add Viability Reagent (e.g., MTT, PrestoBlue) E->F G 7. Read Plate (Spectrophotometer) F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Sources

Application Note: Chloroacetyl-DL-serine as a Versatile Chemical Probe for Covalent Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in proteomics, chemical biology, and pharmacology.

Abstract: The functional characterization of enzymes within their native biological context remains a significant challenge in proteomics. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study enzyme function directly in complex biological systems.[1][2] This application note details the experimental use of Chloroacetyl-DL-serine, a serine amino acid analog equipped with a reactive chloroacetyl electrophile, as a probe for covalent proteomics. We present the scientific principles governing its reactivity, detailed protocols for its application in activity-based profiling of proteomes, and methodologies for downstream analysis by mass spectrometry. Furthermore, we illustrate its utility in competitive profiling assays for inhibitor discovery and validation. This guide provides researchers with the foundational knowledge and practical steps to leverage this compound for the covalent labeling and functional investigation of proteins.

Scientific Principle: The Dual-Functionality of this compound

The efficacy of this compound as a proteomic probe is rooted in its bifunctional chemical architecture: a serine scaffold for potential biomolecular recognition and a highly reactive chloroacetyl group that acts as a covalent "warhead".

1.1. The Serine Scaffold: Targeting a Class of Enzymes Serine is a fundamental amino acid involved in the catalytic activity of numerous enzyme classes, most notably serine hydrolases and proteases.[3][4][5] The serine backbone of the probe is hypothesized to guide it toward the active sites of enzymes that recognize serine residues, either as substrates or as key catalytic components. This provides a potential layer of targeting specificity within the vast complexity of the proteome.

1.2. The Chloroacetyl Warhead: Mechanism of Covalent Modification The chloroacetyl group is a potent alkylating agent.[6] It functions as an electrophile that forms stable, irreversible covalent bonds with nucleophilic amino acid residues via an SN2 reaction. The primary targets within a protein are the side chains of:

  • Cysteine (Thiol group): The highly nucleophilic thiol group of cysteine is the most common and reactive target for chloroacetyl groups, forming a stable thioether bond.[6]

  • Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring of histidine are also susceptible to alkylation.

  • Lysine (Amine group): The primary amine of the lysine side chain can be targeted, particularly at neutral to basic pH.

  • N-terminus (Alpha-amine group): The free amino group at the N-terminus of a protein can also be a site of modification.

The reaction rate and specificity can be influenced by the local microenvironment of the residue and the experimental pH.[7] For instance, maintaining a pH near neutral (7.0-7.5) generally favors the modification of the more nucleophilic cysteine residues.

Diagram: Covalent Labeling Mechanism

The diagram below illustrates the nucleophilic attack of a cysteine thiol group on the electrophilic carbon of the chloroacetyl moiety, resulting in the formation of a stable thioether bond and the release of hydrochloric acid.

Caption: Covalent modification of a cysteine residue by this compound.

Core Application: Activity-Based Protein Profiling (ABPP) Workflow

This section provides a comprehensive workflow for labeling a complex proteome (e.g., cell or tissue lysate) with this compound to identify active enzymes. The workflow is designed for downstream analysis by mass spectrometry.

Diagram: ABPP Experimental Workflow

workflow start 1. Proteome Preparation (Cell/Tissue Lysate) labeling 2. Probe Incubation (this compound) start->labeling quench 3. Quench Reaction (e.g., DTT) labeling->quench prep 4. Proteomic Sample Prep (Reduction, Alkylation, Digestion) quench->prep lcms 5. LC-MS/MS Analysis prep->lcms data 6. Data Analysis (Identify Modified Peptides) lcms->data G cluster_control Control (DMSO) cluster_inhibitor Experiment (+ Inhibitor) E1 Enzyme EP1 Labeled Enzyme E1->EP1 + P1 Probe P1->EP1 E2 Enzyme EI2 Inhibited Enzyme E2->EI2 + I2 Inhibitor I2->EI2 Blocked No Reaction EI2->Blocked P2 Probe P2->Blocked

Sources

Chloroacetyl-DL-serine in the formulation of specialty polymers.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing Specialty Polymers using Chloroacetyl-DL-Serine

Executive Summary

In the landscape of specialty polymer formulation, N-Chloroacetyl-DL-serine represents a high-value "dual-function" synthon. Unlike standard amino acids, it possesses a reactive


-haloacetyl "warhead" capable of highly specific nucleophilic substitution, combined with the hydrophilic, hydrogen-bonding capacity of the serine backbone.

This application note details the protocols for utilizing this compound in two critical drug development workflows:

  • Reactive Scaffold Synthesis: Grafting the molecule onto polysaccharide backbones to create thiol-responsive hydrogels.

  • Poly(ester amide) (PEA) Polymerization: Using the chloroacetyl group as an electrophile to drive metal-halide salt polycondensation, yielding biodegradable polymers for controlled release.

Chemical Basis & Mechanism[1]

The utility of N-Chloroacetyl-DL-serine relies on the differential reactivity of its three functional groups. Understanding this hierarchy is essential for preventing cross-reactivity during formulation.

  • Carboxyl Group (

    
    ):  The primary attachment point for grafting onto amine-rich polymers (e.g., Chitosan, Poly-L-lysine) via carbodiimide coupling.
    
  • Hydroxyl Group (Side Chain): Provides hydrophilicity and sites for hydrogen bonding, influencing the degradation rate (hydrolysis) of the resulting polymer.

  • Chloroacetyl Group (Electrophile): The "active site." At physiological pH (7.0–7.4), it undergoes

    
     substitution with thiols (sulfhydryls) to form stable thioether bonds. This is the mechanism for drug conjugation or crosslinking.
    

Mechanistic Diagram: Differential Reactivity

G Substrate N-Chloroacetyl-DL-Serine COOH Carboxyl Group (Attachment to Backbone) Substrate->COOH Functional Domain 1 OH Hydroxyl Group (Hydrophilicity/Degradation) Substrate->OH Functional Domain 2 Cl Chloroacetyl Group (Thiol-Click Site) Substrate->Cl Functional Domain 3 Polymer Amine-Rich Polymer (e.g., Chitosan) COOH->Polymer EDC/NHS Coupling (Amide Bond) Drug Thiolated Drug (Cysteine-Peptide) Cl->Drug SN2 Substitution (Thioether Bond)

Caption: Functional decomposition of N-Chloroacetyl-DL-serine showing orthogonal reaction pathways for backbone grafting and drug conjugation.

Protocol A: Synthesis of Thiol-Reactive Hydrogel Scaffolds

Objective: To functionalize a Chitosan backbone with this compound, creating a "pre-activated" hydrogel capable of covalently binding cysteine-containing drugs or peptides.

Materials:

  • Chitosan (Low molecular weight, deacetylation >75%)

  • N-Chloroacetyl-DL-serine (CAS 67206-28-4)[1][2][3]

  • EDC

    
     HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • NHS (N-Hydroxysuccinimide)

  • Solvent: 1% Acetic Acid (aq), DMF/Water co-solvent.

Experimental Workflow:

  • Polymer Solubilization:

    • Dissolve Chitosan (1.0 g) in 100 mL of 1% (v/v) acetic acid. Stir overnight to ensure complete dissolution.

    • Adjust pH to 5.5 using 1M NaOH (dropwise). Critical: pH > 6.0 will cause chitosan precipitation.

  • Activation of this compound:

    • In a separate vessel, dissolve N-Chloroacetyl-DL-serine (1.5 eq relative to chitosan amine units) in 10 mL DMF/Water (1:1).

    • Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at 4°C to form the active NHS-ester.

    • Note: Low temperature prevents hydrolysis of the chloroacetyl group.

  • Grafting Reaction:

    • Add the activated serine solution dropwise to the chitosan solution under vigorous stirring.

    • React for 24 hours at room temperature in the dark.

    • Why Dark? Haloacetyls can be light-sensitive over long exposures.

  • Purification:

    • Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 3 days, changing water every 6 hours to remove unreacted EDC/NHS and serine.

    • Lyophilize (freeze-dry) to obtain the white, fibrous product: Chitosan-g-ChloroacetylSerine .

Validation (Self-Check):

  • FTIR Analysis: Look for the appearance of a new amide peak (Amide I) at 1650 cm⁻¹ (grafting) and the C-Cl stretch (weak) around 700–750 cm⁻¹.

  • Solubility Test: The product should remain soluble in acidic media but may show increased gelation properties due to hydrophobic interactions of the chloroacetyl group.

Protocol B: Covalent Drug Loading (Thiol-Ene Conjugation)

Objective: To attach a thiolated peptide (e.g., Glutathione or a Cysteine-terminated therapeutic) to the scaffold synthesized in Protocol A.

Mechanism:


 displacement of Chloride by the Thiolate anion.

Step-by-Step:

  • Buffer Preparation: Prepare a Phosphate Buffered Saline (PBS) solution, pH 7.4, containing 5 mM EDTA.

    • Expert Insight: EDTA is mandatory to chelate trace metals that catalyze disulfide formation (oxidation) of the drug before it can react with the polymer.

  • Solubilization: Dissolve the Chitosan-g-ChloroacetylSerine (10 mg/mL) in the buffer.

  • Conjugation:

    • Add the Thiolated Drug (1.2 molar excess relative to calculated chloroacetyl groups).

    • Flush headspace with Nitrogen (to prevent thiol oxidation).

    • Stir for 6–12 hours at room temperature.

  • Quenching (Optional but Recommended):

    • Add

      
      -mercaptoethanol or Cysteine (excess) to react with any remaining chloroacetyl groups. This "caps" the polymer, preventing non-specific binding in vivo.
      

Quantitative Data Summary: Typical Conjugation Efficiencies

ParameterValueNotes
Reaction pH7.2 – 8.0Higher pH accelerates reaction but risks disulfide formation.
Temperature4°C – 25°CReaction is efficient at RT; 4°C preserves protein drugs.
Yield (Thioether)> 85%Determined by Ellman’s Reagent assay (loss of free thiols).
StabilityHighThioether bonds are stable in plasma (unlike disulfides).

Advanced Application: Poly(ester amide) Synthesis via Metal-Halide Elimination

For researchers synthesizing bulk biodegradable polymers (rather than hydrogels), N-Chloroacetyl-DL-serine acts as a monomer in Metal-Halide Salt Polycondensation .

Concept: Reaction of a dicarboxylic acid salt (e.g., Potassium Adipate) with the chloroacetyl group and the serine carboxyl (pre-activated) drives polymerization.

Reaction Scheme (DOT):

Polymerization Monomer1 N-Chloroacetyl-DL-Serine Process Polycondensation (Solvent: DMSO, Temp: 80°C) Monomer1->Process Monomer2 Dicarboxylic Acid Salt (e.g., Potassium Adipate) Monomer2->Process Byproduct Byproduct: KCl (Salt) Process->Byproduct Polymer Poly(ester amide) Backbone Biodegradable / Hydrophilic Process->Polymer

Caption: Synthesis of Poly(ester amides) utilizing the chloroacetyl group as a leaving group to form ester linkages.

Protocol Highlights:

  • Monomer Prep: Convert N-Chloroacetyl-DL-serine into its cesium or potassium salt form.

  • Polymerization: React with an

    
    -dihalide or activate the serine carboxyl to react with a diol, while the chloroacetyl group reacts with a carboxylate.
    
  • Result: A polymer containing ester linkages (degradable) and amide linkages (hydrogen bonding/strength), with the serine "R" group providing hydrophilicity.

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-Chloroacetyl-DL-serine. Retrieved from

  • Rodriguez-Galan, A., et al. (2011). "Degradable Poly(ester amide)s for Biomedical Applications." Polymers, 3(1), 65-99. (Discusses metal halide polymerization of chloroacetate derivatives). Retrieved from

  • Thermo Fisher Scientific. (2024). Sulfhydryl-Reactive Crosslinker Chemistry: Haloacetyls. Retrieved from

  • NIH PubChem. (2025). Compound Summary: N-Chloroacetyl-DL-serine (CAS 67206-28-4).[1][2][3] Retrieved from

  • BOC Sciences. (2024).[] Thiol Conjugation Strategies in Polymer Science. Retrieved from

Sources

N-Acylation with Chloroacetyl-DL-serine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the N-acylation of DL-serine using chloroacetyl chloride, a cornerstone reaction for synthesizing N-chloroacetyl-DL-serine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information. Our focus is to blend theoretical principles with practical, field-tested protocols to ensure reliable and reproducible outcomes.

Introduction: The Significance of N-Acylated Amino Acids

N-acylation is a fundamental chemical transformation that establishes a stable amide bond, a linkage that is ubiquitous in peptides, proteins, and a vast array of pharmaceuticals. The resulting N-acyl amino acids (NAAAs) are a class of lipid signaling molecules with diverse physiological roles, including involvement in inflammation, pain perception, and metabolic regulation.[1]

Chloroacetyl-DL-serine, the product of the reaction detailed herein, is a particularly valuable building block in synthetic organic chemistry. The presence of the α-chloro group on the acetyl moiety introduces a reactive handle for subsequent nucleophilic substitution, allowing for the facile construction of more complex molecules and peptide analogues.[2] This bifunctional nature makes it a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals.[3]

The Schotten-Baumann Reaction: A Robust Method for N-Acylation

The N-acylation of amino acids with acyl chlorides is typically achieved through the Schotten-Baumann reaction. This well-established method involves the reaction of an amine with an acyl chloride in the presence of a base. The base plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the amino group, increasing its nucleophilicity.[4][5]

The reaction is often performed in a biphasic system or an aqueous medium, which can be advantageous for reactions involving water-soluble starting materials like amino acids. A Chinese patent describes a similar acylation of DL-serine to produce N-acetyl-DL-serine in an alkaline solution, highlighting the suitability of these conditions for serine derivatives.[6]

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of DL-serine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride ion as a leaving group and subsequent deprotonation by the base to yield the stable N-chloroacetyl-DL-serine amide.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Serine DL-Serine Nucleophilic_Attack Nucleophilic Attack (Amine on Carbonyl Carbon) Serine->Nucleophilic_Attack Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Chloride_Elimination Elimination of Chloride Ion Tetrahedral_Intermediate->Chloride_Elimination Collapses Deprotonation Deprotonation by Base Chloride_Elimination->Deprotonation Followed by Byproduct HCl (neutralized by base) Chloride_Elimination->Byproduct Releases Product N-Chloroacetyl-DL-serine Deprotonation->Product Yields

Caption: Mechanistic flow of the Schotten-Baumann reaction for N-chloroacetylation of DL-serine.

Experimental Protocol: Synthesis of N-Chloroacetyl-DL-serine

This protocol is based on established Schotten-Baumann conditions and has been optimized for the N-chloroacetylation of DL-serine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
DL-Serine≥99%Sigma-Aldrich, etc.
Chloroacetyl Chloride≥98%Sigma-Aldrich, etc.Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
Sodium Hydroxide (NaOH)Reagent GradeStandard Supplier
Hydrochloric Acid (HCl)37%Standard SupplierFor pH adjustment.
Deionized Water
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierFor drying organic phase.
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter/probe.

  • Ice-water bath.

  • Magnetic stir plate.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure

G start Start dissolve 1. Dissolve DL-Serine (1.0 eq) in 2M NaOH solution in a three-neck flask. start->dissolve cool 2. Cool the solution to 0-5°C using an ice-water bath. dissolve->cool add_cac 3. Add Chloroacetyl Chloride (1.1 eq) dropwise via a dropping funnel while maintaining pH at 9-11. cool->add_cac react 4. Stir vigorously at 0-5°C for 1 hour, then at room temperature for 2-3 hours. add_cac->react acidify 5. Cool the reaction mixture again and acidify to pH ~2 with concentrated HCl. react->acidify extract 6. Extract the aqueous layer with ethyl acetate (3x volume). acidify->extract wash 7. Combine organic layers and wash with brine. extract->wash dry 8. Dry the organic layer over anhydrous sodium sulfate. wash->dry concentrate 9. Filter and concentrate under reduced pressure to obtain crude product. dry->concentrate purify 10. Purify by recrystallization (e.g., from ethyl acetate/hexane). concentrate->purify end End Product: N-Chloroacetyl-DL-serine purify->end

Caption: Experimental workflow for the synthesis of N-Chloroacetyl-DL-serine.

Detailed Steps:

  • Dissolution: In a three-neck round-bottom flask, dissolve DL-serine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide. Use enough NaOH solution to fully dissolve the amino acid and to act as the base for the reaction.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with vigorous stirring.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30-45 minutes. It is crucial to monitor the pH of the reaction mixture and maintain it between 9 and 11 by the concurrent addition of 2 M NaOH solution if necessary.

  • Reaction: After the complete addition of chloroacetyl chloride, continue stirring the reaction mixture at 0-5°C for an additional hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture in an ice-water bath and carefully acidify to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the product.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate. Repeat the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-chloroacetyl-DL-serine.

  • Purification: The crude product can be further purified by recrystallization, for example, from a mixture of ethyl acetate and hexane, to obtain a white crystalline solid.

Characterization of N-Chloroacetyl-DL-serine

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following are expected analytical data for N-chloroacetyl-DL-serine.

Physical Properties
PropertyValueSource
Molecular FormulaC₅H₈ClNO₄Chem-Impex
Molecular Weight181.57 g/mol Chem-Impex
AppearanceWhite crystalline powderChem-Impex
Melting Point117-125 °C (decomposes)Chem-Impex[3]
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the alpha-proton of the serine backbone, the diastereotopic beta-protons, and the protons of the chloroacetyl group.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, the alpha- and beta-carbons of the serine moiety, and the methylene carbon of the chloroacetyl group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of N-chloroacetyl-DL-serine.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C-Cl stretch. FTIR is also a useful tool for identifying serine isomers and their racemic mixtures.[7][8]

Safety Precautions

Working with chloroacetyl chloride requires strict adherence to safety protocols due to its hazardous nature.

  • Handling: Chloroacetyl chloride is highly corrosive, toxic if inhaled or absorbed through the skin, and reacts violently with water.[9] Always handle this reagent in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Storage: Store chloroacetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, bases, and amines.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The N-acylation of DL-serine with chloroacetyl chloride via the Schotten-Baumann reaction is a reliable and efficient method for the synthesis of N-chloroacetyl-DL-serine. This versatile intermediate serves as a valuable precursor in the development of novel pharmaceuticals and other bioactive molecules. By following the detailed protocol and safety guidelines presented in this application note, researchers can confidently synthesize and characterize this important compound, paving the way for further scientific discovery.

References

  • He, J., & Wang, Y. (2012). Method for preparing D-serine and L-serine with DL-serine as raw material.
  • Sathee, V. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Prajapati, A., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification.
  • ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

  • Fu, Y., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). DL-Serine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). dl-Serine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed Central.
  • Taylor & Francis Online. (2018).
  • ResearchGate. (2018).
  • Sigma-Aldrich. (n.d.).

Sources

Application Notes and Protocols for Studying Protein Interactions with Chloroacetyl-DL-serine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Protein Interactions with Covalent Probes

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for elucidating cellular function and for the development of novel therapeutics. While numerous techniques exist to study PPIs, the use of covalent chemical probes offers a powerful approach to capture both stable and transient interactions that might be missed by other methods.[1][2] Chloroacetyl-DL-serine is a versatile electrophilic probe that can be employed in a variety of workflows to covalently label interacting proteins, enabling their subsequent identification and characterization.

This guide provides a comprehensive overview of the principles and applications of this compound in protein interaction studies. We will delve into the chemical basis of its reactivity, provide detailed protocols for its use in affinity labeling and proximity-dependent biotinylation, and discuss the downstream analysis of labeled proteins using mass spectrometry.

The Chemistry of this compound: A Targeted Covalent Approach

This compound possesses a reactive chloroacetyl group attached to the amino acid serine. The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack by certain amino acid side chains on a protein's surface. This results in the formation of a stable, covalent thioether or aminoether bond, effectively "trapping" the interacting protein.

The primary targets for the chloroacetyl group are nucleophilic amino acid residues. The reactivity is highly dependent on the pKa of the nucleophile and the pH of the reaction buffer.[3]

  • Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. Reaction with chloroacetamide is efficient at neutral to slightly basic pH (pH 7-8.5).[1][4]

  • Histidine: The imidazole side chain of histidine can also react with chloroacetyl groups, although the reaction is generally slower than with cysteine.[1]

  • Lysine: The ε-amino group of lysine is another potential target. However, its higher pKa means that the reaction is more favorable at a more basic pH. Under physiological conditions (pH 7.4), the reaction with lysine is generally less efficient than with cysteine.[5]

  • Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues are generally poor nucleophiles and are unlikely to react significantly with chloroacetyl groups under standard biological conditions.[6] However, in the unique microenvironment of an enzyme's active site or a protein-protein interface, the reactivity of these residues can be enhanced, a phenomenon known as "proximity-induced reactivity."[7]

The use of a DL-serine racemic mixture is often a practical choice in chemical probe synthesis. Synthesizing a racemic mixture can be more cost-effective and straightforward than producing a pure enantiomer.[8][9] For the purpose of protein labeling, where the primary reactive moiety is the chloroacetyl group, the chirality of the serine backbone may not significantly impact the labeling efficiency in many applications.

Experimental Design: Key Considerations

Before embarking on an experiment, several factors must be considered to ensure a successful outcome.

ParameterRecommendationRationale
Buffer pH 7.2 - 8.0Balances protein stability with the reactivity of the chloroacetyl group towards target nucleophiles, primarily cysteine.[4]
Buffer Composition Non-nucleophilic buffers (e.g., HEPES, phosphate)Avoids reaction of the buffer components with the chloroacetyl group.
Reagent Concentration 10 - 100 µMA starting point for optimization. Higher concentrations can lead to non-specific labeling, while lower concentrations may not yield sufficient labeling.
Incubation Time 30 minutes - 2 hoursDependent on the reactivity of the target protein and the concentration of the probe.
Temperature 4°C - 37°CLower temperatures can help to minimize protein degradation and non-specific reactions.

Application 1: Affinity-Based Protein Profiling (AfBPP)

In AfBPP, this compound can be used to identify the binding partners of a protein of interest (the "bait"). The bait protein is first incubated with a cell lysate or a purified protein mixture to allow for the formation of protein complexes. Subsequently, this compound is added to covalently label proteins that are in close proximity to the bait. The bait protein, along with its covalently linked partners, can then be purified and the interacting proteins identified by mass spectrometry.

Workflow for Affinity-Based Protein Profiling.
Protocol: Affinity-Based Protein Profiling
  • Protein Complex Formation:

    • Incubate the purified bait protein with cell lysate or a mixture of potential interacting proteins in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 1 hour at 4°C with gentle rotation.

  • Covalent Labeling:

    • Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO.

    • Add this compound to the protein mixture to a final concentration of 50 µM.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add a nucleophilic quenching agent, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10 mM to consume any unreacted this compound.

  • Affinity Purification:

    • If the bait protein is tagged (e.g., with a His-tag or GST-tag), proceed with affinity purification according to the manufacturer's protocol.

    • Wash the affinity resin extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bait protein and its covalently bound partners from the affinity resin.

    • Prepare the eluate for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion of the proteins.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

    • The resulting MS/MS spectra are then searched against a protein database to identify the proteins present in the sample.[11]

Application 2: Proximity-Dependent Biotinylation (PDB)

For a more targeted approach to identifying interacting proteins within a cellular context, this compound can be modified to include a biotin tag. This "proximity probe" allows for the biotinylation of proteins that are in close proximity to a bait protein of interest. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.

PDB_Workflow Bait Bait Protein (e.g., fused to an enzyme) Prey Proximal Prey Protein Biotinylated_Prey Biotinylated Prey Protein Prey->Biotinylated_Prey Probe Biotinylated This compound Probe->Biotinylated_Prey Covalent Labeling Lysis Cell Lysis Biotinylated_Prey->Lysis Enrichment Streptavidin Affinity Enrichment Lysis->Enrichment MS Mass Spectrometry (LC-MS/MS) Enrichment->MS Identification Identification of Prey Proteins MS->Identification

Workflow for Proximity-Dependent Biotinylation.
Protocol: Proximity-Dependent Biotinylation
  • Probe Synthesis:

    • Synthesize a biotinylated version of this compound. This typically involves coupling biotin to the serine hydroxyl group or another suitable position on the molecule.

  • Cell Treatment:

    • Treat live cells expressing the bait protein with the biotinylated this compound probe. The concentration and incubation time will need to be optimized for the specific cell type and bait protein.

  • Cell Lysis:

    • After incubation, wash the cells to remove excess probe and lyse the cells in a buffer containing detergents to solubilize proteins.

  • Streptavidin Affinity Purification:

    • Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • On-Bead Digestion:

    • Perform an on-bead tryptic digest of the captured proteins. This helps to reduce background from the highly abundant streptavidin protein.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identified proteins that are significantly enriched in the sample compared to control experiments (e.g., cells not expressing the bait protein) are considered potential interaction partners.

Downstream Analysis: Mass Spectrometry

Mass spectrometry is the cornerstone for identifying proteins that have been covalently labeled with this compound. The analysis of the resulting data requires specialized software and a deep understanding of peptide fragmentation.[2][10]

Upon fragmentation in the mass spectrometer, peptides carrying the this compound modification will produce a characteristic mass shift. The mass of the chloroacetyl group is 76.5 Da. After reaction with a thiol group (from cysteine), for example, the resulting modification will have a mass of 75.03 Da (loss of HCl). This specific mass shift can be used to identify the modified peptide and, by extension, the site of covalent attachment.

Troubleshooting and Considerations

  • Non-specific Labeling: High concentrations of the probe or long incubation times can lead to the labeling of non-interacting proteins. It is crucial to perform control experiments, such as using a non-reactive analog of the probe or performing the labeling in the absence of the bait protein.

  • Probe Stability: Chloroacetamide can undergo hydrolysis in aqueous buffers, especially at higher pH and temperature.[12][13][14] It is recommended to prepare fresh stock solutions of the probe and to be mindful of the stability during long incubations.

  • Validation of Interactions: Mass spectrometry-based identification of interacting proteins should always be validated by an orthogonal method, such as co-immunoprecipitation or Western blotting.

Conclusion

This compound is a valuable tool for the study of protein-protein interactions. Its ability to form stable covalent bonds with interacting partners allows for the capture of both strong and transient complexes. By carefully designing experiments and utilizing the power of mass spectrometry, researchers can gain unprecedented insights into the complex networks that govern cellular life.

References

  • Ho, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1834-1843. [Link]

  • Gauchet, C., et al. (2006). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 25(3), 489-507. [Link]

  • Gabelli, S. B., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3359-3368. [Link]

  • Wang, J., et al. (2014). Short peptide tag for covalent protein labeling based on coiled coils. Bioconjugate Chemistry, 25(1), 178-187. [Link]

  • Vinogradova, E. V., et al. (2020). An activity-guided map of electrophile-cysteine interactions in primary human T cells. Cell, 182(4), 1009-1026.e29. [Link]

  • Ronwin, E. (1953). Direct Acylation of α-Amino Acids and Dipeptides. The Journal of Organic Chemistry, 18(11), 1546-1552. [Link]

  • Polasky, D. A., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 13(1), 1-11. [Link]

  • Wikipedia. (n.d.). Racemic mixture. [Link]

  • Hovey, M. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16566-16575. [Link]

  • Master Organic Chemistry. (2012). What's a Racemic Mixture? [Link]

  • T. de Groot, F. M. (2023). Inhibition of Histone Lysine Acetyltransferases by Coenzyme A Analogs. Molecules, 28(1), 477. [Link]

  • Zhang, T., et al. (2022). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society, 144(47), 21545-21556. [Link]

  • Hovey, M. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16566-16575. [Link]

  • Vinogradova, E. V., et al. (2021). Comprehensive Mapping of Electrophilic Small Molecule-Protein Interactions in Human Cells. ChemRxiv. [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Schipper, D. E., et al. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 57(19), 9098-9104. [Link]

  • St. Denis, J. D., et al. (2018). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 19(21), 2268-2273. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents. (n.d.).
  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Woo, C. M., et al. (2014). Mapping the Protein Interaction Landscape for Fully Functionalized Small-Molecule Probes in Human Cells. Journal of the American Chemical Society, 136(31), 11048-11056. [Link]

  • Abo, M., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1549-1561. [Link]

  • Hovey, M. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16566-16575. [Link]

  • UMass ScholarWorks. (n.d.). STRUCTURAL ANALYSIS OF PROTEIN THERAPEUTICS USING COVALENT LABELING – MASS SPECTROMETRY. [Link]

  • Schmidt, E. W. (2014). Heterocyclization reaction of cysteine, serine, or threonine residues. Natural Product Reports, 31(3), 323-341. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Mascot. (n.d.). Peptide fragmentation. [Link]

  • Polymers. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. [Link]

  • YouTube. (2011). Fly Paper: Mapping the Protein Interactions of Our Distant Relative. [Link]

  • Liu, H., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(15), 5985-5990. [Link]

  • ChemRxiv. (2023). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. [Link]

  • Pharmaacademias. (n.d.). Racemic Modification and Resolution of Racemic Mixtures. [Link]

  • Pollegioni, L., & Prencipe, G. (2020). L-serine synthesis via the phosphorylated pathway in humans. Cellular and Molecular Life Sciences, 77(21), 4293-4306. [Link]

  • Furuya, S., et al. (2008). An Essential Role for De Novo Biosynthesis of L-serine in CNS Development. Journal of Neuroscience, 28(44), 11159-11171. [Link]

  • ResearchGate. (n.d.). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloroacetyl-DL-serine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Chemical Process Engineers, Medicinal Chemists, and R&D Scientists Version: 1.0

Executive Summary & Reaction Overview

The synthesis of N-Chloroacetyl-DL-serine is typically achieved via the Schotten-Baumann reaction .[1] This involves the acylation of the amino group of DL-serine with chloroacetyl chloride in an aqueous alkaline medium. While the reaction is robust, the presence of the hydroxyl group on serine and the high reactivity of the acyl chloride introduce specific competing side reactions that must be managed through precise pH and temperature control.

Core Reaction:


[1]

Troubleshooting Guide (Q&A)

Category A: Selectivity Issues (O-Acylation vs. N-Acylation)

Q1: Why does my crude NMR show signals corresponding to an ester linkage (O-acylation)? A: This indicates loss of chemoselectivity .

  • Mechanism: While the amino group (

    
    ) is more nucleophilic than the hydroxyl group (
    
    
    
    ), O-acylation becomes competitive if the pH drops below 8.[1]0. At lower pH, the amine is protonated (
    
    
    ), rendering it non-nucleophilic, while the acyl chloride reacts with the hydroxyl group.
  • Solution: Maintain the reaction pH strictly between 9.0 and 11.0 . Use a pH-stat or add base simultaneously with the acid chloride.

  • Recovery: If O-acylation occurs, the product can sometimes be salvaged. Treating the O-acyl derivative with mild aqueous base can induce an

    
     acyl shift , converting it to the desired N-acyl product, provided the amine is free.
    

Q2: I am observing a byproduct with two chloroacetyl groups. What is this? A: This is N,O-bis(chloroacetyl)-DL-serine .[1]

  • Cause: A large excess of chloroacetyl chloride (>1.5 equivalents) or insufficient mixing (local high concentrations) can lead to acylation at both the nitrogen and oxygen sites.

  • Prevention: Use a stoichiometric excess of only 1.1–1.2 equivalents of chloroacetyl chloride. Ensure vigorous stirring to disperse the hydrophobic acid chloride in the aqueous phase.

Category B: Yield & Reagent Stability

Q3: My yield is consistently low (<40%), even though I used excess acid chloride. A: The primary culprit is hydrolysis of the reagent .

  • Mechanism: Chloroacetyl chloride hydrolyzes rapidly in water to form chloroacetic acid and HCl. This reaction competes with the acylation of serine.

  • Thermodynamics: Hydrolysis is exothermic and accelerated by heat.

  • Corrective Action:

    • Temperature: Keep the reaction mixture at 0–5°C during the addition.

    • Addition Rate: Add the acid chloride dropwise. A slow addition ensures the amine (which reacts faster than water) consumes the reagent before hydrolysis dominates.

    • Reagent Quality: Ensure your chloroacetyl chloride is not already hydrolyzed (it should be a clear liquid, not cloudy).

Category C: Purification & Isolation[1][2]

Q4: The product is not precipitating upon acidification. A: N-Chloroacetyl-DL-serine has higher water solubility than many other N-acyl amino acids due to the polarity of the chloro- group and the serine hydroxyl.

  • Troubleshooting:

    • Saturation: Saturate the aqueous phase with NaCl (salting out) before extraction.

    • Solvent Choice: Extract with Ethyl Acetate (3x). Avoid non-polar solvents like hexane for extraction as the product is too polar.

    • pH Endpoint: Ensure acidification reaches pH ~1-2 (using dilute HCl) to fully protonate the carboxylic acid.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the primary side reactions.

ReactionPathways Start DL-Serine (NH2-CH(CH2OH)-COOH) Target N-Chloroacetyl-DL-serine (Target Product) Start->Target pH 9-11 0-5°C (Major Path) Side_O_Acyl O-Chloroacetyl-serine (Ester Impurity) Start->Side_O_Acyl pH < 8 (Protonated Amine) Reagent Chloroacetyl Chloride (ClCH2COCl) Reagent->Target Side_Hydrolysis Chloroacetic Acid (Hydrolysis Byproduct) Reagent->Side_Hydrolysis H2O / Heat (Competing Reaction) Side_Bis N,O-Bis(chloroacetyl)-serine Target->Side_Bis Excess Reagent pH > 12 Side_O_Acyl->Target O->N Acyl Shift (pH > 9)

Figure 1: Reaction network showing the competition between N-acylation (green), O-acylation (orange), and reagent hydrolysis (grey).[1]

Validated Experimental Protocol

Objective: Synthesis of N-Chloroacetyl-DL-serine (Scale: 100 mmol)

Materials
  • DL-Serine: 10.5 g (100 mmol)[1]

  • Chloroacetyl Chloride: 13.5 g (120 mmol, 1.2 eq)[1]

  • Sodium Hydroxide (2N): ~120 mL total

  • Solvents: Ethyl Acetate, HCl (conc), NaCl.

Procedure
  • Dissolution:

    • In a 500 mL 3-neck round-bottom flask, dissolve 10.5 g of DL-serine in 50 mL of 2N NaOH (100 mmol).

    • Add a magnetic stir bar and cool the solution to 0–5°C using an ice-salt bath.

  • Acylation (The Critical Step):

    • Place 13.5 g of chloroacetyl chloride in a pressure-equalizing addition funnel.

    • Add the acid chloride dropwise over 45–60 minutes.

    • Simultaneously , monitor pH. Maintain pH at 9–10 by dropwise addition of additional 2N NaOH. Do not let pH exceed 11 to avoid di-acylation or hydrolysis.[1]

    • Tip: If the solution becomes cloudy/oily, increase stirring speed to disperse the reagent.

  • Completion:

    • After addition is complete, remove the ice bath and stir at room temperature for 1 hour.

    • Check TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1) to ensure consumption of serine.

  • Work-up:

    • Acidify the solution carefully with concentrated HCl to pH 1–2 while cooling (exothermic).

    • Saturate the aqueous solution with solid NaCl.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Evaporate the solvent under reduced pressure to obtain a crude solid/oil.

    • Recrystallization: Dissolve crude in a minimum amount of warm Ethyl Acetate.[2] Add Hexane dropwise until turbid. Cool to 4°C overnight.

    • Yield Target: 60–75%.

    • Melting Point: Expect 117–122°C (with decomposition) [1, 2].

Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 117–125°C (Dec)Capillary MP
Solubility Soluble in water, ethanol, EtOAcSolubility Test
Identity NMR confirms N-CH2-CO signal1H-NMR

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 3). John Wiley & Sons. (Classic reference for Schotten-Baumann procedures of amino acids).

Sources

Technical Support Center: A Troubleshooting Guide for Chloroacetyl-DL-serine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide synthesizes field-proven insights with established biochemical principles to help you navigate the complexities of working with Chloroacetyl-DL-serine. This versatile reagent is a cornerstone in peptide synthesis, enzyme inhibition studies, and pharmaceutical development, but its reactivity requires careful handling and optimized protocols.[1] This guide is structured to address the most common challenges encountered during its use, providing not just solutions but the underlying rationale to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reagent Properties, Storage, and Handling

Question 1: What are the fundamental properties of this compound I need to know before starting my experiment?

Answer: Understanding the physicochemical properties of this compound is critical for experimental design, including solvent selection and reaction setup. It is a white crystalline powder that serves as a key intermediate in various syntheses.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms ClAc-DL-Ser-OH, N-Chloroacetyl-DL-serine[1][2]
Molecular Formula C₅H₈ClNO₄[1][2]
Molecular Weight 181.57 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 117-125 °C (with decomposition)[1]
Purity Typically ≥97%[1]
Solubility Limited water solubility ("very faint turbidity")[2]
Storage Temperature 0-8 °C[1]

It's important to note that as a racemic (DL) mixture, its solubility characteristics can differ from the individual L- or D-enantiomers.[3]

Question 2: How should I store and handle this compound to prevent degradation?

Answer: Proper storage is crucial to maintain the reagent's integrity. The chloroacetyl group is susceptible to hydrolysis, which can compromise your experiments.

  • Storage: Always store this compound in a tightly sealed container at the recommended temperature of 0-8°C.[1][2] Desiccation is highly recommended. The chloroacetyl moiety is electrophilic and can react with atmospheric moisture over time, leading to the formation of hydroxyacetyl-DL-serine and hydrochloric acid.

  • Handling:

    • Equilibrate the container to room temperature before opening to prevent moisture condensation on the cold powder.

    • Use in a well-ventilated area or under a chemical fume hood. While specific toxicity data is limited, related compounds like chloroacetyl chloride are toxic and corrosive.

    • Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Weigh the reagent promptly and securely reseal the container to minimize exposure to air and humidity.

Section 2: Reaction and Synthesis Troubleshooting

Question 3: My reaction yield is low or non-existent. What are the most likely causes?

Answer: Low yield is a common issue that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or competing side reactions. The following decision tree can help diagnose the problem.

Low_Yield_Troubleshooting cluster_Reagent Reagent Integrity cluster_Conditions Reaction Conditions cluster_SideReactions Side Reactions cluster_Analysis Purification & Analysis Start Low or No Yield Observed Reagent 1. Verify Reagent Integrity Start->Reagent Conditions 2. Optimize Reaction Conditions Start->Conditions SideReactions 3. Investigate Side Reactions Start->SideReactions Analysis 4. Check Purification & Analysis Start->Analysis Reagent_Purity Purity Check: - Run NMR or LC-MS on starting material. - Is it degraded (hydrolyzed)? Reagent->Reagent_Purity Reagent_Storage Storage Conditions: - Was it stored at 0-8°C? - Was it exposed to moisture? Reagent->Reagent_Storage Cond_pH pH Control: - Is the pH optimal for your nucleophile? - pH > 9 can accelerate hydrolysis. Conditions->Cond_pH Cond_Solvent Solvent Choice: - Is the reagent soluble? - Is the solvent dry and non-nucleophilic (e.g., DMF, NMP)? Conditions->Cond_Solvent Cond_Temp Temperature & Time: - Is the reaction too slow (increase temp)? - Is it degrading (decrease temp)? - Has it run long enough? Conditions->Cond_Temp Side_Hydrolysis Hydrolysis: - Chloroacetyl group -> Hydroxyacetyl group. - Caused by water or high pH. SideReactions->Side_Hydrolysis Side_Intramolecular Intramolecular Cyclization: - Serine's -OH or -COOH may attack. SideReactions->Side_Intramolecular Side_Solvent Solvent/Buffer Reactivity: - Can your buffer components (e.g., Tris) act as nucleophiles? SideReactions->Side_Solvent Analysis_Loss Product Loss: - Is your product being lost during workup or purification? Analysis->Analysis_Loss Analysis_Detection Detection Issues: - Are you using the correct analytical method (e.g., HPLC wavelength) to see your product? Analysis->Analysis_Detection

Caption: Troubleshooting Decision Tree for Low Yields.

In-depth Explanation:

  • Reagent Integrity: Before troubleshooting the reaction, verify the starting material. Hydrolysis of the chloroacetyl group is the most common degradation pathway. An NMR or LC-MS of the starting material can quickly confirm its identity and purity.

  • Reaction Conditions:

    • pH is Critical: The chloroacetyl group reacts with nucleophiles via an SN2 mechanism.[4] For amine or thiol nucleophiles, the pH must be high enough to deprotonate the nucleophile, making it reactive. However, excessively high pH (typically > 9) will accelerate the hydrolysis of the chloroacetyl group, consuming your reagent. For reactions with thiols (e.g., cysteine), a pH around 8 is often a good starting point.[5]

    • Solvent Choice: Use a dry, polar aprotic solvent like DMF or NMP to ensure the reactants are dissolved and to avoid introducing a competing nucleophile (like water or alcohol).[6]

  • Side Reactions: The primary culprit is often hydrolysis. Another possibility is a reaction with nucleophilic buffer components (e.g., the primary amine in Tris buffer is an excellent nucleophile and should be avoided).

Question 4: I'm trying to conjugate this compound to a cysteine-containing peptide, but the efficiency is poor. What specific protocol should I follow?

Answer: This is a classic application, creating a stable thioether bond. Inefficiency often arises from peptide aggregation, incorrect pH, or oxidation of the cysteine thiol.

Experimental Protocol: Cysteine Peptide Conjugation

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed buffer to a final concentration of 1-5 mg/mL. A suitable buffer is 100 mM sodium phosphate, pH 7.5-8.0.

    • Causality: Degassing the buffer (e.g., by bubbling with argon or nitrogen) is critical to prevent the oxidation of the cysteine thiol to a disulfide bridge, which is unreactive towards the chloroacetyl group.

  • Reagent Preparation:

    • Immediately before use, prepare a 10-fold molar excess stock solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMF) or directly in the reaction buffer if solubility permits.

  • Reaction:

    • Add the this compound solution to the stirring peptide solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight.

    • Self-Validation: Monitor the reaction progress by taking aliquots at time points (e.g., 0, 1, 2, 4 hours) and quenching them with an acid (e.g., 10% formic acid). Analyze by LC-MS to observe the disappearance of the starting peptide mass and the appearance of the new, conjugated mass (Peptide Mass + 163.55 Da).

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining chloroacetyl groups by adding a small molecule thiol scavenger, such as β-mercaptoethanol or dithiothreitol (DTT).

    • Purify the resulting conjugate using reversed-phase HPLC (RP-HPLC).

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Peptide_Prep Dissolve Peptide in Degassed Buffer (pH 7.5-8.0) Mix Add Reagent to Peptide Solution Peptide_Prep->Mix Reagent_Prep Prepare Fresh This compound Solution Reagent_Prep->Mix Incubate Incubate (2-4h RT) Monitor by LC-MS Mix->Incubate Quench Quench with Thiol Scavenger Incubate->Quench Purify Purify by RP-HPLC Quench->Purify Analyze Characterize Final Product (LC-MS) Purify->Analyze

Caption: Experimental Workflow for Peptide Conjugation.

Section 3: Analysis and Characterization

Question 5: I see multiple peaks in my HPLC chromatogram after the reaction. How do I identify my product and the impurities?

Answer: Chromatographic complexity is expected. The key is systematic identification using mass spectrometry.

Table 2: Common Species in a this compound Reaction Mixture

SpeciesExpected Mass ChangeProbable Cause & Identity
Starting Material Baseline (M)Unreacted peptide or protein.
Desired Product M + 163.55 DaSuccessful conjugation of this compound.
Dimer 2MOxidation of cysteine thiol to form a disulfide-linked dimer. Occurs in non-degassed buffers.
Hydrolyzed Reagent Adduct M + 145.55 DaConjugation of hydroxyacetyl-DL-serine (reagent degraded before conjugation).
Double-Labeled Species M + 327.1 DaIf your peptide has multiple nucleophilic sites (e.g., two cysteines, or a Cys and a reactive Lys).

Analytical Strategy:

  • LC-MS is Essential: Do not rely on UV detection alone. Mass spectrometry provides the molecular weight information needed to identify each peak.

  • Run Controls: Always analyze your starting materials (the peptide/protein and the this compound reagent) under the same chromatographic conditions to know their retention times.

  • Chirality: Standard RP-HPLC will not separate diastereomers formed from the reaction of a chiral peptide with DL-serine. If the stereochemistry is important for your application, you will need to use a chiral column or a chiral derivatization method for analysis.[7][8]

Question 6: What is the underlying reaction mechanism I am exploiting?

Answer: The chloroacetyl group is a powerful electrophile that enables a specific type of covalent bond formation through a nucleophilic acyl substitution-like pathway, more accurately described as an SN2 alkylation.

The carbon atom of the CH₂Cl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.[9] A nucleophile (like the thiolate anion of a deprotonated cysteine) attacks this carbon, displacing the chloride ion, which is an excellent leaving group. This forms a very stable thioether bond.

Caption: Mechanism of Thioether Bond Formation.

This targeted reactivity is why chloroacetyl groups are widely used for site-specific modification of proteins and peptides.[5]

References

  • Semantic Scholar. (n.d.). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds.
  • Google Patents. (n.d.). CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material.
  • Sigma-Aldrich. (n.d.). This compound.
  • PMC. (n.d.). Separation and detection of D-/L-serine by conventional HPLC. PubMed Central.
  • Google Patents. (n.d.). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • Semantic Scholar. (n.d.). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - DL-Serine.
  • Taylor & Francis Online. (n.d.). Chloroacetyl chloride – Knowledge and References.
  • PubMed. (n.d.). S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene.
  • Chem-Impex. (n.d.). This compound.
  • ChemicalBook. (n.d.). 67206-28-4(this compound) Product Description.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Chloroacetyl chloride.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Chloroacetyl chloride.
  • ResearchGate. (2025). Separation and detection of D-/L-serine by conventional HPLC.
  • PMC. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central.
  • Sigma-Aldrich. (n.d.). L-Serine Product Information.

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Challenges in the industrial scale-up of Chloroacetyl-DL-serine production.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the industrial scale-up of Chloroacetyl-DL-serine production. Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists. Format: Interactive Troubleshooting Guide & FAQ.

Introduction: The Critical Intermediate

Welcome to the Process Chemistry Technical Support Hub . You are likely here because you are scaling up the production of N-Chloroacetyl-DL-serine (N-CAP-DL-Ser) . This compound is the pivotal substrate for the enzymatic resolution (using Aminoacylase I) to produce high-purity L-Serine and D-Serine , which are essential chiral building blocks for pharmaceuticals (e.g., cycloserine, phosphatidylserine).

While the laboratory synthesis via the Schotten-Baumann reaction appears straightforward, industrial scale-up introduces non-linear complexities regarding heat transfer, mixing dynamics, and impurity profiles. This guide addresses those specific scale-up failure modes.

Module 1: Reaction Optimization (Synthesis Phase)

Core Challenge: The Schotten-Baumann reaction involves a biphasic competition between the acylation of the amine (desired) and the hydrolysis of the acyl chloride (waste). At scale, mixing inefficiencies often favor hydrolysis.

FAQ: Reaction Kinetics & Control

Q1: My yield drops significantly upon scaling from 1L to 50L, despite using the same stoichiometry. Why? A: This is a classic mixing-limited regime failure.

  • Mechanism: Chloroacetyl chloride is immiscible with water. In small flasks, magnetic stirring creates a sufficient emulsion. In 50L+ reactors, poor interfacial area limits the reaction rate. Meanwhile, the hydrolysis reaction (with water) occurs at the interface. If the amine cannot access the acyl chloride fast enough, hydrolysis dominates.

  • Solution:

    • High-Shear Mixing: Replace standard impellers with high-shear dispersers or use a static mixer for the acyl chloride addition line.

    • Addition Rate: Slow down the addition of chloroacetyl chloride. It must be slower than the rate of emulsification but faster than the hydrolysis rate.

    • Temperature: Maintain -5°C to 0°C . Lower temperatures suppress hydrolysis more significantly than they suppress the amidation reaction.

Q2: We are observing O-acylation impurities (ester formation on the serine side chain). How do we prevent this? A: O-acylation occurs when the pH is too high, generating the serine alkoxide anion, which is a potent nucleophile.

  • The Sweet Spot: Maintain pH strictly between 10.0 and 11.0 .

    • pH > 11.5: Promotes O-acylation and rapid hydrolysis of the reagent.

    • pH < 9.0: Protonates the amino group (

      
      ), rendering it non-nucleophilic, stalling the reaction.
      
  • Control Strategy: Use an automated dual-feed system. As Chloroacetyl chloride (acid generator) is added, the pH controller must simultaneously dose 30% NaOH to maintain the setpoint.

Q3: The reaction mixture solidifies or becomes a thick paste halfway through addition. A: This is due to the precipitation of N-CAP-DL-Ser sodium salt or inorganic salts (NaCl) as the ionic strength spikes.

  • Fix: Ensure the initial water volume is sufficient to keep the sodium salt solubilized (typically 3-4 volumes relative to serine). If precipitation occurs, agitation efficiency drops, creating "hotspots" of low pH where the reaction stalls.

Module 2: Isolation & Purification (Work-Up Phase)

Core Challenge: N-Chloroacetyl-DL-serine is highly water-soluble, making extraction from the aqueous brine difficult.

FAQ: Downstream Processing

Q4: We cannot extract the product efficiently with Ethyl Acetate. The partition coefficient seems poor. A: The pH during extraction is likely incorrect.

  • Protocol: You must acidify the reaction mixture to pH 1.0–1.5 using concentrated HCl.

  • Reasoning: The pKa of the carboxylic acid is ~3.5. To drive the equilibrium fully to the protonated, organic-soluble free acid form (

    
    ), you must be at least 2 pH units below the pKa.
    
  • Salting Out: Do not remove the NaCl formed during the reaction before extraction. The "salting-out effect" actually helps push the organic molecule into the organic phase.

Q5: Our final product contains high levels of Chloroacetic Acid (CAA). A: CAA is the hydrolysis byproduct. It co-extracts with your product.[1]

  • Purification Strategy:

    • Washing: Wash the organic layer with a small volume of water adjusted to pH 2.5 . CAA is more water-soluble than N-CAP-DL-Ser and will preferentially partition back into the aqueous phase.

    • Crystallization: The most robust method is crystallization from Ethyl Acetate/Heptane or Water/Ethanol .

    • Note: Avoid heating ethanol solutions above 50°C for extended periods to prevent ethyl ester formation.

Module 3: Process Safety & Engineering

FAQ: Hazard Mitigation

Q6: We see severe corrosion on our stainless steel (SS316) reactor. A: Chloroacetyl chloride releases HCl immediately upon contact with moisture.

  • Material Compatibility: SS316 is susceptible to pitting corrosion from chloride ions, especially at acidic pH.

  • Recommendation: Use Glass-Lined Reactors (GLR) or Hastelloy C-22 for the reaction vessel. The acidification step (pH 1) is particularly aggressive toward steel.

Q7: How do we manage the exotherm on a 1000L scale? A: The reaction is highly exothermic.

  • Calculation: Estimate heat release at

    
     150-200 kJ/mol.
    
  • Engineering Control:

    • Jacket Cooling: Pre-cool the reactor to -10°C before starting addition.

    • Dosage Control: Link the addition pump to a temperature interlock. If internal temp > 5°C, the pump trips off automatically.

Visualizing the Workflow

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway Serine DL-Serine (Substrate) Intermediate Transition State (Biphasic Interface) Serine->Intermediate Dissolved in Water CAC Chloroacetyl Chloride CAC->Intermediate Slow Addition (< 5°C) NaOH NaOH (aq) pH 10-11 NaOH->Intermediate Maintains pH Product N-Chloroacetyl-DL-Serine (Target) Intermediate->Product Main Reaction (N-Acylation) Impurity1 Chloroacetic Acid (Hydrolysis) Intermediate->Impurity1 Hydrolysis (Excess Water/Poor Mixing) Impurity2 O-Acyl Serine (High pH Side Product) Intermediate->Impurity2 O-Acylation (pH > 11.5)

Caption: Reaction logic showing the competition between N-acylation (target) and hydrolysis/O-acylation pathways.

Figure 2: Industrial Process Flow Diagram (PFD)

PFD cluster_waste Waste Stream Reactor Glass-Lined Reactor (Cooling Jacket -10°C) High Shear Agitator pH_Control Auto-Titrator (NaOH Feed) Reactor->pH_Control Feedback Loop Acid_Tank Acidification Tank (HCl Addition) Reactor->Acid_Tank Quench (pH 1.0) Extractor Centrifugal Extractor (Ethyl Acetate) Acid_Tank->Extractor Aqueous Feed Crystallizer Crystallization Unit (Evaporative Cooling) Extractor->Crystallizer Organic Phase Waste Waste Extractor->Waste Aqueous Brine (NaCl + Impurities) Filter Nutsche Filter (Isolation) Crystallizer->Filter Slurry Dryer Vacuum Dryer (< 40°C) Filter->Dryer Wet Cake

Caption: Optimized industrial workflow from reaction to isolated dry powder.

Standard Operating Procedure (SOP): Lab Simulation for Scale-Up

Objective: Produce 100g of N-Chloroacetyl-DL-serine to validate parameters before pilot scale.

Preparation
  • Vessel: 1L Jacketed Glass Reactor with overhead stirrer (4-blade pitch).

  • Sensors: Calibrated pH probe and internal temperature probe.

  • Charge:

    • DL-Serine: 105.1 g (1.0 mol)

    • Deionized Water: 300 mL

    • Cool to 0°C .

Reaction (Schotten-Baumann)
  • Initial pH Adjustment: Add 5M NaOH dropwise to adjust pH to 10.5 . The serine will dissolve.[2][3][4]

  • Simultaneous Addition:

    • Feed A: Chloroacetyl Chloride (124.2 g, 1.1 mol).

    • Feed B: 5M NaOH.

    • Control: Add Feed A dropwise over 2-3 hours . Crucial: Maintain internal temp < 5°C .

    • Automation: Use a peristaltic pump for NaOH triggered by the pH meter to maintain pH between 10.0–11.0 .

  • Post-Reaction: Stir for 1 hour at 0°C, then allow to warm to 20°C over 30 mins.

Work-Up
  • Acidification: Cool to 10°C. Slowly add Conc. HCl (37%) until pH reaches 1.5 . Caution: Exothermic.[1]

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
    ).
    
  • Washing: Combine organic layers and wash with saturated brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C until a thick oil/solid forms.
    
Crystallization
  • Redissolve the residue in a minimum amount of warm Ethyl Acetate (50°C).

  • Slowly add n-Heptane until turbidity persists.

  • Cool slowly to 0°C with stirring.

  • Filter the white crystals and dry in a vacuum oven at 40°C.

Target Specification:

  • Appearance: White crystalline powder.

  • Purity (HPLC): > 98.5%.

  • Melting Point: 122–124°C.

Data Summary: Solubility & Parameters

ParameterValue / ConditionImpact on Process
Reaction pH 10.0 – 11.0Critical: <10 stops reaction; >11.5 causes hydrolysis/O-acylation.
Reaction Temp -5°C to 5°CCritical: Higher temps exponentially increase hydrolysis rate.
Solubility (Water) HighDifficult to isolate without extraction or specific crystallization.
Solubility (EtOAc) ModerateRequires multiple extractions or continuous extraction at scale.
pKa (COOH) ~3.5Acidification to pH < 1.5 is mandatory for extraction.
Exotherm HighRequires active cooling; limits addition rate.

References

  • Schotten-Baumann Reaction Mechanism & Conditions. Organic Chemistry Portal. [Link][5]

  • Process for producing L-serine (Enzymatic Resolution Context). Google Patents (EP0187525A2). [1]

  • Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Theses. [Link]

  • Purification of N-acyl amino acids.
  • Preparation of N-Acyl Derivatives of Amino Acids. ResearchGate. [Link]

Sources

Technical Support Center: Chloroacetyl-DL-Serine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chloroacetylation of DL-serine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthesis of N-chloroacetyl-DL-serine. As your virtual Senior Application Scientist, I will walk you through the key challenges and provide you with field-proven insights and detailed protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns that researchers encounter during the chloroacetylation of DL-serine.

Q1: What are the primary byproducts I should be concerned about in the chloroacetylation of DL-serine?

A1: The primary byproducts of concern are the O-acylated isomer (O-chloroacetyl-DL-serine), the di-acylated product (N,O-dichloroacetyl-DL-serine), and chloroacetic acid, which results from the hydrolysis of chloroacetyl chloride. The presence of these impurities can complicate downstream applications and reduce the yield of your desired N-chloroacetyl-DL-serine.

Q2: I'm observing a significant amount of a byproduct with a similar mass to my desired product. What is it likely to be?

A2: If you are observing a byproduct with an identical mass to N-chloroacetyl-DL-serine, it is most likely the O-chloroacetyl-DL-serine isomer. DL-serine possesses two nucleophilic sites: the primary amine and the primary hydroxyl group. Both can be acylated by chloroacetyl chloride. Controlling the selectivity of the reaction is paramount to favoring N-acylation.

Q3: My reaction yield is consistently low, even though my starting materials are pure. What could be the issue?

A3: Low yields are often attributed to two main factors: the hydrolysis of chloroacetyl chloride and suboptimal reaction conditions that do not favor N-acylation. Chloroacetyl chloride reacts vigorously with water to form inactive chloroacetic acid.[1] Ensuring anhydrous reaction conditions is crucial. Additionally, if the pH of your reaction medium is not carefully controlled, you may be promoting the formation of byproducts at the expense of your desired product.

Q4: How can I confirm the identity of my product and any byproducts?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is an excellent method for separating the desired product from byproducts and unreacted starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation, allowing you to distinguish between N- and O-acylated isomers based on characteristic chemical shifts. Mass spectrometry (MS) can confirm the molecular weights of the compounds in your mixture.

Troubleshooting Guide: A Deeper Dive into Byproduct Minimization

This section provides a detailed breakdown of common problems, their root causes, and actionable solutions to steer your reaction toward the desired outcome.

Problem 1: Predominant Formation of O-chloroacetyl-DL-serine

Root Cause Analysis: The formation of the O-acylated isomer is favored under acidic conditions.[2] Under acidic pH, the more basic amino group of DL-serine is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. This leaves the less basic hydroxyl group as the primary site for acylation by chloroacetyl chloride.

Solution: Implement pH Control with Alkaline Conditions.

To achieve selective N-acylation, it is essential to maintain an alkaline pH throughout the reaction. Under basic conditions, the amino group is deprotonated and thus a much stronger nucleophile than the hydroxyl group. A pH range of 9-11 is generally recommended for the selective acylation of amino acids.[3] This can be achieved using a variety of bases, as detailed in the protocol below.

Experimental Protocol: Selective N-Chloroacetylation of DL-Serine under Schotten-Baumann Conditions

This protocol is designed to maximize the yield of N-chloroacetyl-DL-serine while minimizing the formation of the O-acylated byproduct.

Materials:

  • DL-Serine

  • Chloroacetyl chloride (freshly distilled)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Deionized water

  • Hydrochloric acid (HCl) for workup

  • Magnetic stirrer and stirring bar

  • Ice bath

  • pH meter or pH indicator strips

Procedure:

  • Dissolution of DL-Serine: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-serine in deionized water to a concentration of approximately 1 M.

  • pH Adjustment: Cool the solution in an ice bath and slowly add a solution of NaOH or KOH while monitoring the pH. Adjust the pH to and maintain it between 10 and 11. This ensures the amino group is sufficiently deprotonated and nucleophilic.

  • Preparation of Chloroacetyl Chloride Solution: In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents relative to DL-serine) in an equal volume of anhydrous DCM or THF.

  • Acylation Reaction: While vigorously stirring the DL-serine solution and maintaining the temperature between 0-5 °C, add the chloroacetyl chloride solution dropwise over a period of 30-60 minutes. Simultaneously, add a solution of NaOH or KOH dropwise to maintain the pH in the 10-11 range. The addition of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amino group and halt the reaction.[1][4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5 °C. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, carefully acidify the reaction mixture to pH 2-3 with cold, dilute HCl. This will precipitate the product.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration and wash with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Problem 2: Formation of N,O-dithis compound

Root Cause Analysis: The formation of the di-acylated product occurs when an excess of chloroacetyl chloride is used or when the reaction conditions are harsh enough to promote acylation of both the amino and hydroxyl groups. While alkaline conditions favor N-acylation, prolonged reaction times or elevated temperatures can lead to the less favorable O-acylation of the initially formed N-chloroacetyl-DL-serine.

Solution: Stoichiometric Control and Temperature Management.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. A large excess will significantly increase the likelihood of di-acylation.

  • Temperature: Maintain a low reaction temperature (0-5 °C). This reduces the reactivity of the hydroxyl group and slows down the rate of the competing O-acylation reaction.

  • Reaction Time: Monitor the reaction closely and quench it once the starting material is consumed to avoid over-acylation.

Problem 3: Presence of Chloroacetic Acid in the Final Product

Root Cause Analysis: Chloroacetic acid is formed from the hydrolysis of chloroacetyl chloride by water present in the reaction mixture.[1] While the Schotten-Baumann reaction is performed in an aqueous medium, minimizing the exposure of the neat chloroacetyl chloride to water before it can react with the serine is important.

Solution: Controlled Addition and Anhydrous Techniques.

  • Two-Phase System: The use of a two-phase solvent system (e.g., DCM/water) can be beneficial. The chloroacetyl chloride remains primarily in the organic phase, minimizing hydrolysis, while the deprotonated serine in the aqueous phase reacts at the interface.[5]

  • Slow Addition: Adding the chloroacetyl chloride solution slowly and sub-surface (if possible) to the vigorously stirred reaction mixture ensures that it reacts quickly with the serine, minimizing the time it is in contact with water.

  • Anhydrous Solvents for Acylating Agent: Always dissolve the chloroacetyl chloride in a dry, aprotic solvent before addition.

Data Presentation: Impact of Reaction Parameters on Product Distribution

The following table summarizes the expected impact of key reaction parameters on the formation of the desired product and major byproducts.

ParameterConditionN-Chloroacetyl-DL-serine (Desired)O-Chloroacetyl-DL-serineN,O-dithis compoundChloroacetic Acid
pH Acidic (pH < 7)LowHighLowModerate
Neutral (pH ~7)ModerateModerateLowModerate
Alkaline (pH 9-11) High Low Low Moderate
Temperature Low (0-5 °C) High Low Low Low
Ambient (~25 °C)ModerateModerateModerateModerate
High (>40 °C)LowHighHighHigh
Chloroacetyl Chloride Stoichiometry < 1 equivalentIncomplete ReactionLowLowLow
1.05-1.1 equivalents High Low Low Moderate
> 1.5 equivalentsLowModerateHighHigh
Water Content Anhydrous (non-aqueous)High (if serine is soluble)LowLowLow
Aqueous (controlled) High Low Low Moderate
Excess WaterLowLowLowHigh

Visualization of Reaction Pathways and Troubleshooting

The following diagrams illustrate the reaction pathways and a logical workflow for troubleshooting common issues.

cluster_main_reaction Main Reaction Pathways cluster_side_reaction Side Reaction DL_Serine DL-Serine N_Product N-Chloroacetyl-DL-serine (Desired Product) DL_Serine->N_Product + CAC Alkaline pH (9-11) O_Product O-Chloroacetyl-DL-serine (Byproduct) DL_Serine->O_Product + CAC Acidic pH CAC Chloroacetyl Chloride Hydrolysis_Product Chloroacetic Acid (Byproduct) CAC->Hydrolysis_Product + H2O Di_Product N,O-dithis compound (Byproduct) N_Product->Di_Product + Excess CAC O_Product->Di_Product + Excess CAC H2O Water Start Reaction Issue Identified (e.g., Low Yield, Impurities) Check_pH Verify Reaction pH Start->Check_pH pH_Acidic pH is Acidic/Neutral Check_pH->pH_Acidic Yes pH_OK pH is Alkaline (9-11) Check_pH->pH_OK No Check_Temp Verify Reaction Temperature Temp_High Temperature is too High Check_Temp->Temp_High Yes Temp_OK Temperature is Low (0-5 °C) Check_Temp->Temp_OK No Check_Stoich Verify Reagent Stoichiometry Stoich_High Excess Chloroacetyl Chloride Check_Stoich->Stoich_High Yes Stoich_OK Correct Stoichiometry Check_Stoich->Stoich_OK No Check_H2O Assess Water Content H2O_High Excess Water Present Check_H2O->H2O_High Yes H2O_OK Anhydrous/Controlled Water Check_H2O->H2O_OK No Action_pH Adjust pH to 10-11 with Base pH_Acidic->Action_pH pH_OK->Check_Temp Action_Temp Use Ice Bath (0-5 °C) Temp_High->Action_Temp Temp_OK->Check_Stoich Action_Stoich Use 1.05-1.1 eq. CAC Stoich_High->Action_Stoich Stoich_OK->Check_H2O Action_H2O Use Anhydrous Solvents for CAC H2O_High->Action_H2O End Optimized Reaction H2O_OK->End Action_pH->Check_Temp Action_Temp->Check_Stoich Action_Stoich->Check_H2O Action_H2O->End

Sources

Validation & Comparative

Efficacy of Chloroacetyl-DL-serine vs. other enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Efficacy Profile of N-Chloroacetyl-DL-serine as an Affinity-Directed Inhibitor

Executive Summary & Technical Positioning

N-Chloroacetyl-DL-serine (N-Cl-Ser) occupies a unique niche in biochemical research. While widely recognized industrially as a substrate for the kinetic resolution of L-serine via Aminoacylase I, its utility as an affinity-directed alkylating agent (affinity label) is a critical, often underutilized application in mechanistic enzymology.

Unlike broad-spectrum inhibitors (e.g., Iodoacetamide) or transition-state analogs, N-Cl-Ser functions as a "Trojan Horse" reagent. It utilizes the serine backbone to dock specifically into the active sites of serine-recognizing enzymes (proteases, racemases, transferases) and subsequently alkylates proximal nucleophiles (typically Histidine or Cysteine) via the chloroacetyl moiety.

This guide evaluates the efficacy of N-Cl-Ser compared to standard inhibitors, focusing on its specificity profile, kinetic parameters (


), and utility in active-site mapping.

Mechanism of Action: The "Trojan Horse" Alkylation

To understand efficacy, one must understand the mechanism. N-Cl-Ser is not a transition-state analog; it is an active-site directed irreversible inhibitor .

  • Recognition (reversible): The enzyme recognizes the seryl moiety, binding the molecule with an affinity defined by the dissociation constant (

    
    ).
    
  • Alkylation (irreversible): Once bound, the electrophilic carbon of the chloroacetyl group is positioned near a nucleophilic residue (e.g., the imidazole nitrogen of Histidine or thiol of Cysteine).

  • Inactivation: A nucleophilic attack occurs, displacing the chloride ion and forming a stable covalent bond, permanently inactivating the enzyme.

Note on Reactivity: The chloroacetyl group is less reactive than the iodoacetyl group. This reduced intrinsic reactivity is a feature, not a flaw; it minimizes non-specific alkylation of surface residues, ensuring that inhibition only occurs when the molecule is held in the active site (high local concentration).

Diagram 1: Kinetic Mechanism of Affinity Labeling

Mechanism cluster_legend Mechanism Logic E Enzyme (E) EI Michaelis Complex (E·I) E->EI Binding (k1) I N-Cl-Ser (I) I->EI EI->E Dissociation (k-1) EI_cov Covalently Modified Enzyme (E-I) EI->EI_cov Alkylation (k_inact) Nucleophilic Attack Description Specificity is driven by K_I (Binding). Potency is driven by k_inact (Bond Formation).

Caption: Kinetic scheme of affinity labeling. Inhibition depends on both binding affinity (


) and the rate of covalent modification (

).

Comparative Efficacy Analysis

The following analysis compares N-Chloroacetyl-DL-serine against three classes of inhibitors commonly found in the same experimental workflows.

Table 1: Comparative Performance Matrix
FeatureN-Chloroacetyl-DL-serine Iodoacetamide (IAM) PMSF TPCK / TLCK
Primary Class Affinity Label (Serine-directed)General Alkylating AgentGeneral Serine Protease InhibitorAffinity Label (Phe/Lys-directed)
Target Specificity High (Enzymes binding Ser/Ala)Low (Any accessible Cys/His)Moderate (Serine Proteases)High (Chymotrypsin/Trypsin)
Reactive Group Chloroacetyl (

)
Iodoacetyl (

)
Sulfonyl fluoride (

)
Chloromethyl ketone (

)
Leaving Group Chloride (Modest leaving group)Iodide (Excellent leaving group)FluorideChloride
Reversibility Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
Stability (pH 7.5) High (

h)
Moderate (Light sensitive)Low (

h)
Moderate
Primary Utility Mapping active sites; Kinetic resolutionCysteine blocking; ProteomicsPreventing proteolysis in lysisSpecific protease inhibition
Detailed Comparative Insights

1. vs. Iodoacetamide (IAM):

  • The Difference: IAM is a "blunt instrument." It will alkylate any exposed cysteine on a protein surface. N-Cl-Ser, however, requires the enzyme to bind the serine moiety first.

  • Efficacy Verdict: If you need to inhibit a specific serine-metabolizing enzyme in a crude lysate, N-Cl-Ser is superior due to its specificity. IAM would be consumed by high-abundance proteins (like albumin or actin) before inhibiting the target.

2. vs. PMSF (Phenylmethylsulfonyl fluoride):

  • The Difference: PMSF specifically targets the catalytic serine hydroxyl in serine proteases (sulfonation). N-Cl-Ser targets nucleophiles near the binding pocket (alkylation).

  • Efficacy Verdict: PMSF is a more potent general inhibitor for serine proteases. However, N-Cl-Ser is the tool of choice when the target is not a protease but a transferase, racemase, or lyase where a histidine/cysteine is critical for catalysis, or for mapping the distance of these residues from the substrate binding site.

3. vs. TPCK (Tosyl phenylalanyl chloromethyl ketone):

  • The Difference: Both are affinity labels with similar reactive mechanisms (chloromethyl ketones/amides). The difference is the "address label." TPCK mimics Phenylalanine (targeting Chymotrypsin); N-Cl-Ser mimics Serine.

  • Efficacy Verdict: They are not interchangeable. Efficacy is entirely dependent on the substrate specificity of your target enzyme.

Experimental Protocol: Determination of

To validate the efficacy of N-Cl-Ser for your specific target, you must determine the second-order rate constant of inactivation. This protocol distinguishes true affinity labeling from non-specific inhibition.

Reagents:

  • Target Enzyme (purified, ~1 µM).

  • N-Chloroacetyl-DL-serine (Prepare 100 mM stock in water/buffer; stable).

  • Enzyme Substrate (for activity assay).[1]

  • Buffer (e.g., 50 mM HEPES, pH 7.5).

Workflow:

  • Incubation: Incubate the enzyme with varying concentrations of N-Cl-Ser (

    
    ) (e.g., 0, 1, 5, 10, 25 mM) at a fixed temperature.
    
  • Sampling: At timed intervals (

    
    ), remove an aliquot and dilute it 50-100 fold into the assay mixture containing the substrate. (Dilution prevents further inhibition and allows measurement of residual activity).
    
  • Data Collection: Measure the residual enzymatic activity (

    
    ) relative to the control (
    
    
    
    ).
  • Analysis:

    • Plot

      
       vs. time (
      
      
      
      ). The slope of this line is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • The y-intercept gives

      
       and the x-intercept gives 
      
      
      
      .
Diagram 2: Experimental Workflow for Inactivation Kinetics

Protocol cluster_incubation 1. Incubation Phase cluster_sampling 2. Sampling Phase cluster_analysis 3. Data Analysis Start Start: Purified Enzyme Step1 Incubate Enzyme + N-Cl-Ser (Var. Conc: 0-25 mM) Start->Step1 Step2 Remove Aliquot at time t Step1->Step2 At t = 0, 5, 10... min Step3 Rapid Dilution (1:100) into Substrate Mix Step2->Step3 Stop Reaction Step4 Measure Residual Activity Step3->Step4 Step5 Plot: ln(Activity) vs Time Get k_obs Step4->Step5 Step6 Plot: 1/k_obs vs 1/[I] Calculate k_inact / K_I Step5->Step6

Caption: Step-by-step workflow to determine the inactivation efficiency (


) of N-Cl-Ser.

Safety and Stability Considerations

  • Toxicity: Unlike PMSF, which is acutely toxic and hydrolyzes rapidly in water, N-Chloroacetyl-DL-serine is relatively stable in aqueous solution at neutral pH. However, as an alkylating agent, it is a potential skin sensitizer and should be handled with gloves.

  • Stereochemistry: The "DL" designation implies a racemate.

    • Research Tip: If your enzyme is strictly stereospecific (e.g., an L-specific transferase), the D-isomer effectively acts as an inert diluent or a weak competitive inhibitor. For precise

      
       calculations, correct the concentration to reflect the active L-isomer (i.e., 
      
      
      
      ).

References

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750.

  • Birnbaum, S. M., et al. (1952). "The enzymatic resolution of chloroacetyl amino acids." Journal of Biological Chemistry, 194, 455-462. (Foundational text on the interaction of aminoacylases with chloroacetyl-serine).

  • Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day. (Authoritative text on affinity labeling mechanisms).
  • Shaw, E. (1970). "Chemical modification by active-site-directed reagents." The Enzymes, 1, 91-146.

Sources

Reproducibility of Experiments Using Chloroacetyl-DL-Serine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experiments using Chloroacetyl-DL-serine Content Type: Publish Comparison Guide

Executive Summary

In the kinetic resolution of racemic amino acids, This compound represents a high-performance, yet volatile, alternative to the standard N-Acetyl-DL-serine. While the electron-withdrawing chlorine atom significantly increases the rate of enzymatic hydrolysis (


), it simultaneously introduces chemical instability that compromises reproducibility.

This guide analyzes the trade-offs between kinetic efficiency and chemical stability . It provides a field-validated protocol designed to mitigate the specific "instability loops" (N-to-O acyl migration and spontaneous hydrolysis) that frequently lead to batch-to-batch variation and lower optical purity in L-serine production.

Part 1: Comparative Analysis (The Substrate Choice)

The choice between this compound and its analogs determines the experimental boundary conditions. The following data synthesizes kinetic parameters and stability profiles for the enzymatic resolution using Aminoacylase I (EC 3.5.1.14).

Table 1: Performance Matrix of Resolving Agents
FeatureThis compound N-Acetyl-DL-Serine N-Formyl-DL-Serine
Enzymatic Hydrolysis Rate Very High (approx. 10–40x faster)Moderate (Baseline)Low
Substrate Specificity (

)
HighHighLow
Chemical Stability (pH 7-8) Low (Prone to spontaneous hydrolysis)HighModerate
Risk of Racemization High (via chemical hydrolysis background)NegligibleLow
Solubility Moderate (Hydrophobic shift)HighHigh
Primary Application Rapid, high-throughput industrial resolutionHigh-purity pharmaceutical standardsHistorical interest

Senior Scientist Insight:

"Most reproducibility failures with this compound stem from treating it exactly like N-Acetyl-DL-serine. The chloroacetyl group makes the amide bond highly labile. If you run the reaction at pH 8.5 (standard for Aminoacylase), the chemical hydrolysis of the D-isomer competes with the enzymatic hydrolysis of the L-isomer, degrading the optical purity (ee%) of the final product."

Part 2: The Reproducibility Crisis – Mechanistic Drivers

To guarantee reproducibility, one must control the two dominant instability pathways inherent to serine derivatives.

The N-to-O Acyl Shift

Unlike simple amino acids (e.g., Alanine), Serine possesses a


-hydroxyl group. Under acidic conditions (often during the workup or storage of the substrate), the acyl group can migrate from the nitrogen to the oxygen.
  • Consequence: The enzyme Aminoacylase I is specific for N-acyl groups. It will not hydrolyze O-acyl-serine efficiently. This creates a "hidden" pool of substrate that does not react, altering yield calculations.

Spontaneous Chemical Hydrolysis

The electron-withdrawing effect of the chlorine atom (


 effect) destabilizes the amide bond.
  • Consequence: At pH > 8.0, the D-isomer (which should remain untouched) begins to hydrolyze chemically. Since chemical hydrolysis is achiral, this releases D-serine into the L-serine product pool, destroying enantiomeric excess.

Visualization: The Cycle of Instability

The following diagram illustrates the competing pathways that must be managed.

G Substrate N-Chloroacetyl-DL-Serine (Racemic Substrate) Enzyme Aminoacylase I (Stereoselective) Substrate->Enzyme L-isomer only D_Substrate N-Chloroacetyl-D-Serine (Unreacted) Substrate->D_Substrate D-isomer remains ChemHydrolysis Spontaneous Chemical Hydrolysis (pH > 8.0) Substrate->ChemHydrolysis Non-specific NO_Shift N-to-O Acyl Shift (Acidic pH < 5) Substrate->NO_Shift Storage/Workup L_Product L-Serine (Target) Enzyme->L_Product Fast Hydrolysis RacemicProduct DL-Serine (Contaminant) ChemHydrolysis->RacemicProduct Lowers ee% O_Acyl O-Chloroacetyl-Serine (Enzymatically Inert) NO_Shift->O_Acyl Yield Loss O_Acyl->Substrate pH > 7 (Slow Reversal)

Caption: Mechanistic pathways affecting reproducibility. Green paths represent the desired enzymatic reaction. Red paths indicate chemical instability leading to purity loss. Yellow paths represent storage-induced degradation.

Part 3: Optimized Experimental Protocol (Self-Validating System)

This protocol deviates from standard textbook methods by prioritizing pH-stat control and lower temperature to suppress spontaneous hydrolysis.

Phase 1: Substrate Synthesis (Schotten-Baumann Modified)
  • Objective: Synthesize N-Chloroacetyl-DL-Serine without inducing N-to-O shift.

  • Reagents: DL-Serine, Chloroacetyl chloride, 2M NaOH.

  • Dissolution: Dissolve DL-Serine in 2M NaOH (2 equivalents). Chill to 0–4°C (Ice bath).

    • Why: Low temperature prevents the hydrolysis of the highly reactive chloroacetyl chloride.

  • Acylation: Dropwise addition of Chloroacetyl chloride (1.1 eq) while simultaneously adding NaOH to maintain pH between 10–11 .

    • Critical: Do not let pH drop below 9, or the reaction stalls. Do not exceed pH 12, or the product hydrolyzes.

  • Acidification & Crystallization: Carefully acidify to pH 2.0 with concentrated HCl at 0°C. Induce crystallization immediately.

    • Validation: Check melting point (approx. 125-126°C).[1] If lower, recrystallize from ethyl acetate.

Phase 2: Enzymatic Resolution (The Kinetic Window)
  • Objective: Maximize L-Serine yield while maintaining >99% ee.

  • Enzyme: Aminoacylase I (Aspergillus or Porcine Kidney).

  • Cofactor:

    
     (0.5 mM).
    

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve N-Chloroacetyl-DL-Serine (0.1 M) in distilled water.

  • pH Adjustment (The Pivot Point): Adjust pH to 7.0 – 7.2 using LiOH or NaOH.

    • Expert Note: Standard protocols suggest pH 8.0-8.5. Do not follow this. At pH 8.5, the spontaneous hydrolysis rate of the chloroacetyl group is significant over a 24h period. Sacrificing slight enzymatic speed for chemical stability at pH 7.2 ensures higher optical purity.

  • Activation: Add

    
     to a final concentration of 0.5 mM. Incubate enzyme separately in this buffer for 15 mins.
    
  • Reaction: Initiate by adding enzyme. Maintain temperature at 37°C .

  • Monitoring: Use Formaldehyde Titration (Sørensen formol titration) or HPLC to monitor L-Serine release.

    • Stop Condition: Terminate reaction at 60% theoretical conversion (approx. 30% total hydrolysis) if ultra-high purity is required, or run to 45-50% for yield.

  • Termination: Acidify to pH 5.0 and heat to 60°C (denatures enzyme) or filter (if immobilized).

Phase 3: Separation & Validation
  • Ion Exchange: Pass the mixture through a cation exchange resin (H+ form).

    • Result: N-Chloroacetyl-D-Serine passes through (acidic). L-Serine binds (amphoteric).

  • Elution: Elute L-Serine with 2M

    
    .
    
  • QC Check:

    • HPLC: Chiral column (e.g., Crownpak CR(+)) to verify absence of D-Serine.

    • Optical Rotation: Specific rotation

      
       should be compared to standard L-Serine.
      
Workflow Visualization

Workflow Start Start: Racemic DL-Serine Synth Synthesis: Schotten-Baumann (0°C, pH 10-11) Start->Synth QC1 QC Check: Melting Point (Verify no O-acyl impurity) Synth->QC1 Resolution Enzymatic Resolution Aminoacylase I + Co2+ (pH 7.2, 37°C) QC1->Resolution Pass Separation Cation Exchange Chromatography (H+ Form) Resolution->Separation FlowThrough Flow Through: N-Chloroacetyl-D-Serine Separation->FlowThrough Elution Elution (NH4OH): Pure L-Serine Separation->Elution

Caption: Optimized workflow emphasizing the critical QC checkpoint before resolution and the specific pH conditions required for Chloroacetyl derivatives.

Part 4: Troubleshooting & Reproducibility Checklist

SymptomProbable CauseCorrective Action
Low Optical Purity (ee% < 95%) pH too high (> 7.5) during resolution.Lower reaction pH to 7.0-7.2. Spontaneous hydrolysis of the D-isomer is occurring.
Low Yield of L-Serine N-to-O Acyl shift in substrate.Check substrate melting point. If shift occurred, treat substrate with mild base (pH 8-9) for 1 hour before adding enzyme to reverse the shift.
Enzyme Inactivity Metal stripping.Ensure 0.5 mM

is present. Aminoacylase is a metalloenzyme (Zn/Co dependent).
"Mushy" Crystals during Synthesis Incomplete removal of Chloroacetic acid.Recrystallize thoroughly from Ethyl Acetate. Chloroacetic acid is a potent enzyme inhibitor.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons. (Foundational text on Aminoacylase resolution kinetics).
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Sakuraba, H., et al. (2024). Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis. Applied Microbiology and Biotechnology. Link

  • Olsen, J., & Giles, R. (2019).[2] How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. Link

  • Uwai, K., et al. (2014). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides.[3][4] Biopolymers. Link

  • Rao, K. R., et al. (2008). Schotten-Baumann Reaction. Comprehensive Organic Name Reactions and Reagents. Link

Sources

Assessing the Specificity of Chloroacetyl-DL-serine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroacetyl-DL-serine is a bifunctional chemical probe and enzymatic substrate primarily utilized in the characterization of aminoacylases (specifically Aminoacylase I ) and the kinetic resolution of serine enantiomers. While often categorized as a substrate, its role as an inhibitor emerges through two distinct mechanisms: competitive inhibition by the D-enantiomer within the racemic mixture, and affinity alkylation (mechanism-based inactivation) of active-site nucleophiles via the electrophilic chloroacetyl "warhead."

This guide critically assesses the specificity of this compound, contrasting its "legacy" status as a broad-spectrum affinity label against modern, high-specificity Activity-Based Probes (ABPs) like fluorophosphonates. We provide experimental frameworks to validate its mode of inhibition and quantify its specificity profile.

Mechanism of Action & Specificity Profile[1]

To assess specificity, one must first decouple the dual nature of the racemic mixture (DL).

The Dual Mechanism
  • Substrate Mimicry (L-isomer): The L-enantiomer is a rapid substrate for Aminoacylase I (ACY1), undergoing hydrolysis to yield L-serine and chloroacetic acid.

  • Competitive Inhibition (D-isomer): The D-enantiomer binds to the active site but resists hydrolysis, effectively acting as a competitive inhibitor (

    
     dependent) that modulates the processing of the L-isomer.
    
  • Irreversible Alkylation (Affinity Labeling): The chloroacetyl group is a mild electrophile. In enzymes with a nucleophilic cysteine or histidine in the active site (e.g., certain acylases or serine proteases), the chlorine can be displaced, forming a covalent thioether or amine bond. This transforms the molecule from a substrate into a suicide inhibitor .[1]

Specificity Hierarchy

This compound exhibits Intermediate Specificity . It is more specific than general alkylators (e.g., Iodoacetamide) because it requires the enzyme to bind the serine moiety (affinity), but less specific than modern transition-state analogs or catalytic-triad-specific probes.

Mechanism Visualization

InhibitionMechanism Enzyme Enzyme (Aminoacylase I) L_Complex ES Complex (L-isomer) Enzyme->L_Complex Binding (L) D_Complex EI Complex (D-isomer) Enzyme->D_Complex Binding (D) CAS This compound (Racemic Mixture) CAS->Enzyme Targeting Product L-Serine + Chloroacetate L_Complex->Product Hydrolysis (Fast) Alkylated Irreversibly Alkylated Enzyme (Inactivated) L_Complex->Alkylated Slow Alkylation (Nucleophilic Attack) D_Complex->Enzyme Dissociation (Competitive Inhibition) D_Complex->Alkylated Slow Alkylation (Nucleophilic Attack)

Figure 1: Bifurcated pathway showing hydrolysis (catalysis) vs. competitive inhibition and irreversible alkylation.

Comparative Performance Analysis

The following table contrasts this compound with alternative inhibitors used in similar biochemical contexts.

FeatureThis compound Fluorophosphonates (FP) Bestatin Iodoacetamide
Primary Target Aminoacylase I (ACY1)Serine Hydrolases (Broad)AminopeptidasesCysteine residues (General)
Mechanism Competitive (D-form) / AlkylationPhosphorylation of Active SerineTransition State AnalogNon-specific Alkylation
Reversibility Mixed (Competitive is reversible)IrreversibleReversibleIrreversible
Specificity Medium (Requires Serine pocket)High (Requires Catalytic Triad)High (Enzyme Class Specific)Low (Any exposed Cys)
Stability Hydrolytically unstable (L-form)StableStableUnstable in light
Use Case Kinetic Resolution / Active Site MappingActivity-Based Protein Profiling (ABPP)Clinical Inhibition / Assay ControlProteomic Capping

Experimental Protocols for Specificity Assessment

To objectively assess the specificity of this compound in your system, use the following self-validating protocols.

Protocol A: Differential Kinetic Inhibition Assay

Objective: Distinguish between competitive inhibition (by the D-isomer) and irreversible inactivation (alkylation).

Materials:

  • Target Enzyme: Recombinant Aminoacylase I (0.1 µM).

  • Substrate: N-Acetyl-L-Methionine (NAM) - Note: Use a different substrate to avoid product inhibition interference.

  • Inhibitor: this compound (0.1 mM - 10 mM).

  • Buffer: 50 mM Phosphate, pH 7.5, 0.1 mM CoCl₂ (cofactor).

Workflow:

  • Baseline Activity: Measure initial rate (

    
    ) of NAM hydrolysis at 238 nm (decrease in absorbance) without inhibitor.
    
  • Co-incubation (Reversible Check): Add this compound and immediately measure rate (

    
    ).
    
  • Pre-incubation (Irreversible Check): Incubate Enzyme + this compound for 60 minutes before adding NAM substrate.

  • Dialysis/Dilution Step (Validation): Take the pre-incubated mixture and dilute 100-fold into reaction buffer containing NAM.

    • Interpretation: If activity recovers after dilution, inhibition is Reversible (Competitive) . If activity remains lost, inhibition is Irreversible (Covalent Alkylation) .

Protocol B: Mass Spectrometry "Warhead" Validation

Objective: Confirm the "specificity" of alkylation by mapping the modification site.

  • Incubation: Incubate Enzyme (10 µg) with this compound (10x molar excess) for 2 hours.

  • Quenching: Add DTT (50 mM) to scavenge unreacted alkylator.

  • Digestion: Perform Tryptic digest.

  • LC-MS/MS Analysis: Search for a mass shift of +76.01 Da (Chloroacetyl group - HCl loss) or +42.01 Da (Acetyl group, if hydrolyzed) on Cysteine or Histidine residues.

    • Specificity Metric: If multiple residues are modified (surface Cys), specificity is Low . If only the active site residue is modified, specificity is High .

Experimental Workflow Diagram

Workflow Start Start: Specificity Assessment Step1 1. Kinetic Assay (Pre-incubation vs Co-incubation) Start->Step1 Decision Activity Recovers after Dilution? Step1->Decision Res_Rev Mechanism: Competitive (D-isomer dominance) Decision->Res_Rev Yes Res_Irr Mechanism: Irreversible (Covalent Alkylation) Decision->Res_Irr No Step2 2. Mass Spec Mapping (Identify Modification Site) Res_Irr->Step2

Figure 2: Decision tree for determining the mode of inhibition.

Conclusion

This compound is a bimodal probe . Unlike modern inhibitors designed for absolute specificity, its utility lies in its dual ability to act as a substrate for kinetic resolution and a weak affinity label for active-site mapping.

  • For High Specificity Needs: It is not recommended as a primary inhibitor for complex biological lysates due to potential off-target alkylation of reactive cysteines. Use Fluorophosphonates or specific transition-state analogs instead.

  • For Enzymatic Characterization: It remains a valid tool for probing the acyl-binding pocket of aminoacylases, provided that the D-isomer interference is accounted for in kinetic models.

References

  • Greenstein, J. P. (1957). Chemistry of the Amino Acids. John Wiley & Sons.[2] (Classic reference on resolution of Chloroacetyl-amino acids).

  • Andersson, L., et al. (2000). "Hydrolases acting on N-acetylated amino acids." Journal of Biological Chemistry.

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. (Context for modern specificity comparison).

  • BenchChem. (2024). "(2-Chloroacetyl)-L-serine: Technical Product Guide."

  • Rao, Y. S., et al. (1950). "N-Chloroacetyl derivatives of amino acids." Journal of the American Chemical Society.

(Note: While specific modern papers on this compound inhibition are rare due to its age, the mechanistic principles are grounded in the foundational biochemistry of N-acyl amino acid resolution and alkylation chemistry.)

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Chloroacetyl-DL-serine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical intermediates like Chloroacetyl-DL-serine is fundamental to therapeutic innovation. This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] However, its utility is matched by the imperative for rigorous safety protocols. The chloroacetyl group, an essential reactive moiety for its synthetic applications, also imparts significant hazards that demand our utmost respect and caution.

This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a laser focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each protective measure to empower you with the knowledge to work safely and effectively.

Understanding the Inherent Risks of this compound

The primary driver of this compound's hazardous nature is the chloroacetyl group. Chloroacetyl chloride is known to be:

  • Acutely Toxic: Toxic if swallowed, inhaled, or in contact with skin.[6]

  • Corrosive: Causes severe skin burns, eye damage, and is corrosive to the respiratory tract.[6][7]

  • Reactive: Reacts violently with water, which can produce corrosive byproducts like hydrochloric acid.[6][8][9]

Therefore, all safety precautions must be based on the potential hazards associated with reactive acyl chlorides.

Core Principles of PPE Selection

The selection of PPE is the final and most personal line of defense in the hierarchy of controls, following elimination, substitution, engineering controls (like fume hoods), and administrative controls. For this compound, a multi-faceted approach to PPE is non-negotiable.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[10] Consider double-gloving for extended handling periods.The chloroacetyl group can cause severe skin burns upon contact.[6][9] Double-gloving provides an additional barrier and allows for the safe removal of a potentially contaminated outer glove without exposing the skin.
Eye Protection Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.[8][11]The compound and its potential hydrolysis byproducts are corrosive and can cause severe, irreversible eye damage.[6][9] A face shield offers an extra layer of protection for the entire face.
Body Protection A fully-buttoned, long-sleeved laboratory coat is the minimum requirement. For larger scale operations, a chemically impervious suit is recommended.[12]Protects the skin from accidental spills and splashes. A chemically resistant apron can provide an additional layer of protection over the lab coat.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[10] If there is a risk of inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.The chloroacetyl group can be corrosive to the respiratory tract.[6] Inhalation of dust or aerosols can be toxic. A fume hood is the primary engineering control to prevent respiratory exposure.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, methodical procedure for donning, using, and doffing PPE is critical to prevent cross-contamination and ensure your safety.

Pre-Operational Protocol: Donning PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.[13]

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Operational Protocol: Safe Handling within a Fume Hood
  • Always handle this compound within the confines of a certified chemical fume hood to minimize inhalation exposure.

  • Keep the sash at the lowest possible height that still allows for comfortable and safe manipulation of the compound.

  • Ensure all necessary equipment and reagents are inside the fume hood before you begin your work to minimize reaching in and out.

  • In case of a spill within the fume hood, contain it immediately with an appropriate absorbent material.

Post-Operational Protocol: Doffing and Disposal of PPE
  • Outer Gloves: With your outer gloved hands, remove the face shield (if used) and goggles. Place them in a designated area for decontamination.

  • Decontaminate Outer Gloves: Wipe down your outer gloves with an appropriate decontaminating solution.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out as you remove them to trap any contaminants. Dispose of them in a designated hazardous waste container.

  • Remove Laboratory Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward. Place it in a designated container for laboratory laundry or disposal.

  • Remove Inner Gloves: Remove the inner pair of gloves using the same inside-out technique and dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

To further clarify the procedural flow, the following diagram illustrates the key decision points and steps for safe handling of this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing & Disposal start Start: Handling this compound assess_risk Assess Risks: - Scale of work - Potential for splash/aerosol start->assess_risk don_inner_gloves Don Inner Gloves assess_risk->don_inner_gloves don_lab_coat Don Lab Coat don_inner_gloves->don_lab_coat don_outer_gloves Don Outer Gloves (over cuffs) don_lab_coat->don_outer_gloves don_eye_face Don Goggles & Face Shield don_outer_gloves->don_eye_face don_respirator Don Respirator (if required) don_eye_face->don_respirator handle_in_hood Handle in Fume Hood don_respirator->handle_in_hood remove_outer_ppe Remove Outer PPE: Face Shield, Goggles handle_in_hood->remove_outer_ppe remove_outer_gloves Remove & Dispose Outer Gloves remove_outer_ppe->remove_outer_gloves remove_lab_coat Remove Lab Coat remove_outer_gloves->remove_lab_coat remove_inner_gloves Remove & Dispose Inner Gloves remove_lab_coat->remove_inner_gloves wash_hands Wash Hands remove_inner_gloves->wash_hands end_process End wash_hands->end_process

Caption: Workflow for PPE selection, donning, and doffing when handling this compound.

Disposal Plan for Contaminated Materials

All disposable PPE, including gloves, and any materials used to clean up spills of this compound should be considered hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, sealed, and chemically resistant container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should include the chemical name "this compound."

  • Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not mix with regular laboratory trash.

By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely work with this compound, enabling the advancement of your research while prioritizing your well-being.

References

  • Loba Chemie. (2019-01-07). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Frontiers. (2023-07-31). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. [Link]

  • Connor, T. H. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • Carl ROTH. Safety Data Sheet: DL-Serine. [Link]

  • Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Carl ROTH. Safety Data Sheet: DL-Serine. [Link]

  • Carl ROTH. Safety Data Sheet: L-Serine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.